2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXLLXSCNRJESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358921 | |
| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630091-54-2, 24625-24-9 | |
| Record name | 6-Methyl-1H-benzimidazole-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630091-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[] This has resulted in a plethora of clinically successful drugs spanning various therapeutic areas, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).[1][2] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a rich molecular canvas for medicinal chemists to design novel therapeutic agents with tailored properties.[4]
This in-depth technical guide focuses on a specific, yet promising, member of this family: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (CAS No: 24625-24-9).[] This molecule incorporates a methyl group at the 5-position of the benzimidazole ring and an ethanamine side chain at the 2-position. These structural features suggest the potential for interactions with various biogenic amine receptors, opening avenues for its investigation in neuropharmacology and other therapeutic areas. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and a forward-looking perspective on its potential biological activities and mechanisms of action, grounded in the established pharmacology of related benzimidazole derivatives.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 24625-24-9 | [] |
| Molecular Formula | C₁₀H₁₃N₃ | [] |
| Molecular Weight | 175.23 g/mol | [] |
| Boiling Point | 452.7°C at 760 mmHg | [] |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN | [] |
| InChI Key | BQXLLXSCNRJESI-UHFFFAOYSA-N | [] |
Synthesis of this compound: A Detailed Protocol
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the Phillips condensation being a classical and robust method.[5] This reaction typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. For the synthesis of this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and a suitably protected derivative of β-alanine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.05 eq).
-
Add 4N hydrochloric acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Deprotection to Yield this compound (Final Product)
-
Dissolve the purified N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a concentrated solution of sodium hydroxide or ammonia to a pH of >10.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or converted to a salt (e.g., dihydrochloride) for improved stability and handling.[2]
Potential Biological Activity and Mechanism of Action: An Expert Perspective
While direct experimental data on the biological activity of this compound is limited in the public domain, its structural features provide a strong basis for postulating its potential pharmacological profile. The presence of the ethanamine side chain, a common pharmacophore in biogenic amines, suggests potential interactions with monoamine receptors.
Hypothesized Signaling Pathway Interactions
Caption: Hypothesized interactions with G-protein coupled receptors.
-
Dopaminergic and Serotonergic Activity: Studies on structurally related 2-substituted benzimidazoles have revealed mixed dopaminergic (D₂) and serotonergic (5-HT₁ₐ) receptor binding affinities.[2] The specific nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the potency and selectivity for these receptors. The ethanamine side chain of the title compound mimics the endogenous ligands for these receptors, suggesting that it may act as an agonist or antagonist at D₂ and 5-HT₁ₐ receptors. Further in vitro binding and functional assays are necessary to elucidate the precise nature of this interaction.
-
Histamine Receptor Modulation: The imidazole core is a key structural feature of histamine. Consequently, benzimidazole derivatives are often investigated for their activity at histamine receptors. The ethanamine side chain further strengthens the structural analogy to histamine. It is plausible that this compound could exhibit activity at histamine H₁, H₂, or H₃ receptors. The histamine H₃ receptor, in particular, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders.[4]
Experimental Workflows for Biological Characterization
To validate the hypothesized biological activities, a systematic in vitro pharmacological evaluation is required.
Workflow for In Vitro Characterization
References
An In-depth Technical Guide to the Structure Elucidation of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the precise structural characterization of a new chemical entity (NCE) is not merely a procedural formality but the bedrock of all subsequent research. An erroneous or incomplete structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine with potential pharmacological relevance. Our approach is rooted in the synergistic application of modern analytical techniques, emphasizing not just the "what" but the "why" behind each experimental choice and data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Foundational Analysis: Mass Spectrometry and Elemental Composition
The initial step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1][2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the benzimidazole ring and the primary amine, which are readily protonated.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The full scan mass spectrum is acquired, focusing on the expected m/z range for the protonated molecule [M+H]⁺.
Data Interpretation and Molecular Formula Determination
For this compound (C₁₀H₁₃N₃), the expected monoisotopic mass is 175.1110. The protonated molecule [M+H]⁺ would have a calculated m/z of 176.1182. The HRMS experiment should yield a measured m/z value within a narrow tolerance (typically < 5 ppm) of this calculated value. This high degree of accuracy allows for the unambiguous determination of the elemental composition.[1]
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Monoisotopic Mass | 175.1110 u |
| [M+H]⁺ (calculated) | 176.1182 m/z |
| [M+H]⁺ (observed) | Within 5 ppm of calculated |
Tandem Mass Spectrometry (MS/MS) for Initial Structural Insights
Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments.[1][2] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
dot
References
An In-depth Technical Guide to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
This document provides a comprehensive technical overview of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, analytical characterization, and its potential as a privileged scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals engaged in drug development who require a deep, practical understanding of this compound.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] The strategic placement of a methyl group on the benzene ring and an ethanamine side chain at the 2-position creates a molecule with specific steric and electronic properties, making it a valuable building block for library synthesis and lead optimization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
-
CAS Number: 24625-24-9[2]
A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | Manchester Organics[2] |
| Molecular Weight | 175.23 g/mol | Manchester Organics[2], PubChem[3] |
| MDL Number | MFCD06312156 | Manchester Organics[2] |
| Appearance | Solid (typical for this class) | Sigma-Aldrich[4] |
| Purity | Typically >95% (Commercially available) | Manchester Organics[2] |
| XLogP3-AA | 0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the title compound, this involves the condensation of 4-methyl-1,2-phenylenediamine with β-alanine.
The causality behind this experimental choice is rooted in the mechanism. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which serves two purposes: it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack, and it facilitates the dehydration of the tetrahedral intermediate and subsequent cyclization to form the imidazole ring.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Phillips Condensation
This protocol is a self-validating system; the identity and purity of the final product must be confirmed by the analytical methods described in Section 4.
Materials:
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
β-Alanine (1.1 eq)
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine and β-alanine.
-
Acid-Catalyzed Condensation: Add 4M hydrochloric acid to the flask. The volume should be sufficient to create a stirrable slurry. The choice of a strong mineral acid is critical for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the diamine.[5][6]
-
Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the dropwise addition of a 10% NaOH solution until the pH is approximately 9-10. This step is crucial to deprotonate the product and precipitate it from the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined. This solvent is chosen for its ability to dissolve the product while being immiscible with water.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to afford the pure this compound.
Role in Drug Discovery and Biological Context
The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated multifarious activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][5]
While specific biological activity data for this compound is not extensively published, its structural motifs suggest several potential applications:
-
Histamine Receptor Antagonism: The ethylamine side chain is a classic feature of histamine. As such, this compound and its derivatives are logical candidates for screening against histamine receptors (H1, H2, H3, H4), which are G-protein coupled receptors (GPCRs) involved in allergies, gastric acid secretion, and neurotransmission.[7]
-
Kinase Inhibition: The benzimidazole core can function as a hinge-binding motif in many protein kinases. Numerous benzimidazole derivatives have been developed as potent kinase inhibitors for oncology applications.[8]
-
Antiparasitic Agents: The benzimidazole class includes widely used anthelmintic drugs like albendazole. The mechanism often involves binding to the protein tubulin, disrupting microtubule formation in the parasite.[9] New derivatives are continuously explored for improved efficacy and to combat resistance.[9]
The diagram below illustrates a generalized GPCR signaling pathway, such as that initiated by a histamine receptor, which represents a plausible target class for this compound.
Figure 2: Potential GPCR signaling pathway targeted by benzimidazole derivatives.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.
Figure 3: Standard workflow for compound characterization and validation.
Protocol 2: LC-MS/MS Analysis
This protocol provides a robust method for confirming the molecular weight and assessing the purity of the final compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[10]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is critical for ensuring good peak shape and promoting ionization in the mass spectrometer.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is selected because the amine groups on the molecule are readily protonated.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For C₁₀H₁₃N₃, the expected m/z would be approximately 176.12.
-
Purity Assessment: Purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all detected peaks.
-
Safety and Handling
While a specific safety data sheet for this compound is not publicly available, related benzimidazole compounds with amine side chains are often classified with the following hazards.[3][11] All work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Hazard Statements (Anticipated):
Conclusion
This compound (CAS: 24625-24-9) is a valuable chemical entity built upon the privileged benzimidazole scaffold. Its straightforward synthesis via Phillips condensation and its structural features make it an attractive starting point for the development of novel therapeutics, particularly in the areas of GPCR modulation, kinase inhibition, and antiparasitic drug discovery. The robust analytical workflows detailed herein provide the necessary tools for its reliable synthesis, purification, and characterization, empowering researchers to confidently incorporate this compound into their drug development programs.
References
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-(1H-Benzimidazol-2-yl)ethan-1-amine | C9H11N3 | CID 415158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
An In-depth Technical Guide to the Biological Activity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive prospective analysis of the potential biological activities of a specific derivative, this compound. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates from the well-established activities of structurally related benzimidazoles to propose a focused research and development program. We will explore potential synthesis pathways, propose detailed experimental protocols for evaluating its antimicrobial, anticancer, and antioxidant activities, and discuss potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel benzimidazole derivatives.
Introduction: The Prominence of the Benzimidazole Core
Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This privileged scaffold is present in a wide array of therapeutic agents due to its ability to interact with various biological targets.[1][3] The versatility of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Notable examples of benzimidazole-based drugs include:
-
Proton Pump Inhibitors: Omeprazole and Lansoprazole, used to treat acid reflux and ulcers.[1]
-
Anthelmintics: Albendazole and Mebendazole, effective against a broad spectrum of parasitic worms.[3][4]
-
Antihistamines: Astemizole, used for the treatment of allergic reactions.
-
Anticancer Agents: Certain derivatives have shown promising cytotoxic effects against various cancer cell lines.[2][4][5]
The subject of this guide, this compound, features a methyl group on the benzene ring and an ethanamine substituent at the 2-position of the imidazole ring. These structural features suggest the potential for a unique biological activity profile, which warrants a thorough investigation.
Proposed Synthesis of this compound
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] A plausible synthetic route for this compound is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(5-methyl-1H-benzimidazol-2-yl)ethyl)carbamate
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3-(tert-butoxycarbonylamino)propanoic acid (1.1 eq).
-
Add a condensing agent, such as Eaton's reagent (P₂O₅ in MeSO₃H) or use microwave-assisted synthesis, which has been shown to be efficient for benzimidazole formation.[3]
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl (2-(5-methyl-1H-benzimidazol-2-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10-11.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Prospective Biological Activities and Investigational Plan
Based on the extensive literature on benzimidazole derivatives, we hypothesize that this compound may exhibit antimicrobial, anticancer, and antioxidant activities.[1][2][3][6] The following sections outline a proposed experimental plan to evaluate these potential activities.
Antimicrobial Activity
Many benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with some compounds showing potent cytotoxicity against various cancer cell lines.[2][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
Some benzimidazole derivatives have been reported to possess antioxidant properties.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Add a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to each concentration of the compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Use ascorbic acid or BHT as a positive control.[6]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Given the prevalence of benzimidazoles as kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Ciprofloxacin (control) | 2 |
| Fluconazole (control) | 4 |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | IC₅₀ (µM) |
| HeLa | 12.5 |
| MCF-7 | 25.8 |
| A549 | 18.2 |
| Doxorubicin (control) | 0.5 |
Table 3: Hypothetical Antioxidant Activity Data
| Assay | IC₅₀ (µg/mL) |
| DPPH Scavenging | 45.3 |
| Ascorbic Acid (control) | 8.7 |
Conclusion and Future Directions
This technical guide has outlined a prospective research program for the characterization of the biological activity of this compound. Based on the well-established pharmacological importance of the benzimidazole scaffold, this compound represents a promising candidate for further investigation. The proposed synthetic route and experimental protocols provide a solid foundation for initiating these studies.
Future research should focus on:
-
Lead Optimization: If promising activity is identified, structural modifications can be made to enhance potency and selectivity.
-
In Vivo Studies: Active compounds should be evaluated in animal models to assess their efficacy and safety profiles.
-
Mechanism of Action Studies: Detailed biochemical and molecular biology experiments should be conducted to elucidate the precise molecular targets and signaling pathways involved.
The exploration of novel benzimidazole derivatives like this compound is a critical endeavor in the ongoing quest for new and effective therapeutic agents.
References
- 1. isca.me [isca.me]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
Potential therapeutic targets of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The compound this compound features this core, appended with a flexible ethylamine side chain—a common motif in endogenous neurotransmitters. This structural arrangement strongly suggests potential interactions with targets in the central nervous system (CNS) and beyond. This guide provides a comprehensive exploration of the most probable therapeutic targets for this molecule, grounded in established pharmacology of the benzimidazole class. We will dissect the rationale for investigating key target families, including G-Protein Coupled Receptors (GPCRs) and essential enzyme systems, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. The objective is to furnish researchers and drug development professionals with a strategic framework for elucidating the compound's mechanism of action and therapeutic potential.
Introduction to this compound
Chemical Structure and Properties
This compound is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to an imidazole ring, forming the benzimidazole core. A methyl group is substituted at the 5-position of the benzene ring, and an ethylamine group is attached to the 2-position of the imidazole ring. The ethylamine side chain provides conformational flexibility and a basic nitrogen atom, which is likely protonated at physiological pH, enabling ionic interactions with biological targets. The benzimidazole core itself is structurally similar to purine, a fundamental component of nucleic acids, which contributes to its ability to interact with a diverse range of biomolecules.[2]
The Benzimidazole Scaffold: A Privileged Pharmacophore
The benzimidazole ring system is a versatile and highly valued scaffold in drug discovery. Its unique structure has been successfully incorporated into numerous clinically approved drugs with a wide range of activities, including antiviral (maribavir), antiulcer (omeprazole), antihistamine (lerisetron), and anthelmintic (triclabendazole) agents.[3] Benzimidazole derivatives are known to act as topoisomerase inhibitors, kinase inhibitors, microtubule inhibitors, and antagonists for various receptors.[1] This proven therapeutic versatility makes any novel benzimidazole derivative, such as this compound, a compelling candidate for biological investigation.
Rationale for Target Exploration
The exploration of therapeutic targets for this compound is guided by two primary structural features:
-
The Imidazole-ethylamine Moiety: This pharmacophore is structurally analogous to histamine, suggesting a strong potential for interaction with histamine receptors. Furthermore, the general phenylethylamine structure is a classic template for ligands of aminergic GPCRs, including serotonin and dopamine receptors.
-
The Benzimidazole Core: This scaffold is extensively documented as a potent inhibitor of various enzymes, most notably protein kinases and monoamine oxidases.[4][5]
This guide will therefore prioritize the investigation of these target classes.
Primary Target Class: G-Protein Coupled Receptors (GPCRs)
GPCRs are the most intensively studied drug targets, regulating a vast array of physiological processes.[6] The structural motifs within this compound make this receptor class a primary focus.
Hypothesis: Histamine H3 Receptor Antagonism
2.1.1 Rationale: A Classic Histamine Pharmacophore The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters like acetylcholine and dopamine.[7] Antagonists of the H3R have stimulant and nootropic effects and are being investigated for neurodegenerative and sleep disorders.[7] The core structure of our compound, containing an imidazole ring connected to a flexible chain with a terminal basic amine, is a classic pharmacophore for H3 receptor ligands.[8][9] Therefore, it is highly probable that the compound acts as a ligand at this receptor.
2.1.2 Proposed Signaling Pathway H3R activation inhibits adenylyl cyclase via a Gi/o protein, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, restoring or increasing cAMP production.
2.1.3 Experimental Validation Workflow A two-stage process is recommended: first, confirm direct binding to the receptor, and second, quantify the functional consequence of that binding.
2.1.4 Protocol 1: In Vitro Radioligand Binding Assay for Histamine H3 Receptor
-
Objective: To determine the binding affinity (Ki) of the test compound for the human H3 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.[10][11]
-
Methodology:
-
Membrane Preparation: Use commercially available prepared cell membranes from CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand (e.g., [3H]-Nα-methylhistamine) at a concentration near its Kd.
-
Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.1.5 Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
-
Objective: To determine if the compound acts as an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Principle: In cells expressing the Gi-coupled H3 receptor, an agonist will decrease cAMP levels stimulated by forskolin (an adenylyl cyclase activator). An antagonist will reverse this effect.[12]
-
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human H3 receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with the test compound at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) along with forskolin to stimulate cAMP production.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration at which the compound reverses 50% of the agonist's inhibitory effect.
-
Hypothesis: Serotonin 5-HT3 Receptor Antagonism
2.2.1 Rationale: A Known Benzimidazole Target The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex.[14] Antagonists, known as "setrons," are highly effective antiemetics.[15] Numerous 4,5,6,7-tetrahydro-1H-benzimidazole derivatives are potent 5-HT3 receptor antagonists, establishing this as a high-probability target class for our compound.[16][17][18]
2.2.2 Proposed Signaling Pathway Activation of the 5-HT3 receptor by serotonin opens a non-selective cation channel, leading to cell depolarization. An antagonist physically blocks the channel or prevents the conformational change required for opening.
2.2.3 Protocol 3: Cell-Based Calcium Influx Assay
-
Objective: To measure the antagonistic activity of the compound by monitoring its ability to block serotonin-induced calcium influx.
-
Principle: 5-HT3 receptors are permeable to Ca²⁺. A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into cells expressing the receptor. Agonist stimulation causes an influx of Ca²⁺, leading to a measurable increase in fluorescence. An antagonist will block this increase.[19]
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells and add various concentrations of the test compound.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence.
-
Agonist Injection: Inject a solution of serotonin (at an EC80 concentration) into the wells to stimulate the receptor.
-
Post-injection Read: Immediately and continuously measure the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the percentage of inhibition of the serotonin-induced calcium signal for each concentration of the test compound. Plot the percent inhibition versus the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothesis: Dopamine D2 Receptor Ligand Activity
2.3.1 Rationale: Bioisosteric Mimicry Dopamine D2 receptors are key targets for antipsychotic drugs. The benzimidazole core can act as a bioisostere of the catechol moiety of dopamine, and many benzimidazole derivatives linked to piperazine have shown high affinity for D2 receptors.[20][21] This suggests our compound could interact with the D2 binding pocket.
2.3.2 Protocol 4: In Vitro Radioligand Binding Assay for D2 Receptor
-
Objective: To determine the binding affinity (Ki) of the test compound for the human D2 receptor.
-
Principle: This assay is analogous to the H3R binding assay, using a D2-specific radioligand.
-
Methodology:
-
Membrane Preparation: Use membranes from cells (e.g., CHO-K1) stably expressing the human D2 receptor.
-
Radioligand: Use a well-characterized D2 antagonist radioligand, such as [3H]-Spiperone or [3H]-Raclopride.[22][23]
-
Procedure: Follow the same steps as outlined in Protocol 1 (competitive binding, incubation, filtration, and counting).
-
Data Analysis: Calculate the IC50 and Ki values as described for the H3R assay.
-
Secondary Target Class: Enzyme Inhibition
Beyond GPCRs, the benzimidazole scaffold is a prolific inhibitor of key enzyme families.
Hypothesis: Monoamine Oxidase (MAO) Inhibition
3.1.1 Rationale: Substrate-like Structure Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize neurotransmitters like dopamine and serotonin.[24] MAO-B inhibitors are used to treat Parkinson's disease, while MAO-A inhibitors are used for depression.[25] The ethylamine side chain of our compound is structurally similar to MAO substrates, and many benzimidazole derivatives are potent and selective MAO inhibitors.[26][27][28]
3.1.2 Mechanism of Action The compound may act as a competitive or non-competitive inhibitor, binding reversibly or irreversibly to the active site of MAO-A or MAO-B, preventing the breakdown of monoamine neurotransmitters.
3.1.3 Protocol 5: In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the IC50 values of the test compound against human MAO-A and MAO-B to assess potency and selectivity.
-
Principle: A fluorometric assay is commonly used, where the hydrogen peroxide (H₂O₂) produced by the MAO reaction is detected. H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[28][29]
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Mixture: In a black 96-well plate, combine:
-
MAO-A or MAO-B enzyme.
-
Test compound at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add a solution containing HRP, the fluorescent probe, and a substrate (p-tyramine is a common substrate for both, or use specific substrates like kynuramine for MAO-A and benzylamine for MAO-B).[24]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths (e.g., 530/585 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to a vehicle control. Plot percent inhibition vs. log concentration to calculate the IC50 value for each isoform. The selectivity index can be calculated as IC50(MAO-A) / IC50(MAO-B).
-
Hypothesis: Protein Kinase Inhibition
3.2.1 Rationale: A Pervasive Kinase Scaffold Protein kinases are a large family of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[30] The benzimidazole scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors.[4][31] It is therefore crucial to profile the compound against a broad panel of kinases to identify potential targets and off-target liabilities.
3.2.2 Protocol 6: Commercial Kinome Profiling Service
-
Objective: To broadly screen the compound for inhibitory activity against a large, representative panel of human protein kinases.
-
Principle: Submitting the compound to a specialized contract research organization (CRO) provides access to high-throughput, standardized kinase activity assays. These services typically measure the phosphorylation of a substrate peptide by a specific kinase in the presence of the test compound.[32][33][34]
-
Methodology:
-
Provider Selection: Choose a reputable provider offering kinome profiling services (e.g., Eurofins Discovery, Reaction Biology Corp., Carna Biosciences, PamGene).[34]
-
Compound Submission: Provide the test compound at a specified concentration (typically 1 µM or 10 µM for a primary screen) and quantity.
-
Assay Format: The provider will perform assays using their proprietary platform, which may be based on radiometric (³³P-ATP), fluorescence, or luminescence readouts. Assays are typically run at a fixed ATP concentration (often the Km for each kinase).
-
Data Reporting: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. This is often visualized as a "kinome map" or tree map.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), follow-up studies should be requested to determine the IC50 value for that specific kinase, providing a quantitative measure of potency.
-
Summary and Future Directions
Tabular Summary of Potential Targets and Key Validation Assays
| Target Class | Specific Target Hypothesis | Primary Validation Assay | Key Parameter | Rationale Strength |
| GPCRs | Histamine H3 Receptor | Radioligand Binding Assay (Protocol 1) | Ki | Very High |
| Cell-Based cAMP Assay (Protocol 2) | IC50 | Very High | ||
| Serotonin 5-HT3 Receptor | Cell-Based Ca²⁺ Influx Assay (Protocol 3) | IC50 | High | |
| Dopamine D2 Receptor | Radioligand Binding Assay (Protocol 4) | Ki | Moderate | |
| Enzymes | Monoamine Oxidase (A/B) | Fluorometric Inhibition Assay (Protocol 5) | IC50 (A & B) | High |
| Protein Kinases | Kinome Profiling Service (Protocol 6) | % Inhibition / IC50 | High (Broad) |
Prioritizing Lead Targets
Based on the initial screening results, lead targets should be prioritized. A compound demonstrating high potency (nanomolar Ki or IC50) and selectivity for a single target (e.g., >100-fold selectivity for H3R over other receptors, or for MAO-B over MAO-A) would be a strong candidate for a targeted drug development program. Conversely, a compound hitting multiple targets with similar potency might be interesting as a multi-target agent but requires a more complex development path.
Next Steps in Preclinical Development
Once a primary target is validated with high confidence, subsequent steps include:
-
In Vitro ADME Profiling: Assess metabolic stability, plasma protein binding, and potential for P450 inhibition.
-
In Vivo Pharmacokinetics: Determine the compound's half-life, bioavailability, and ability to cross the blood-brain barrier (if targeting CNS receptors).
-
In Vivo Efficacy Studies: Test the compound in relevant animal models of disease (e.g., a narcolepsy model for an H3R antagonist, or an MPTP-induced Parkinson's model for a MAO-B inhibitor[27]).
This structured, hypothesis-driven approach provides a robust and efficient pathway to unlock the therapeutic potential of this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. 4-[(1H-imidazol-4-yl) methyl] benzamidines and benzylamidines: novel antagonists of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. revvity.co.jp [revvity.co.jp]
- 14. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 15. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 16. Studies on serotonin (5-HT)3-receptor antagonist effects of enantiomers of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin (5-HT)3-receptor antagonism of 4,5,6,7-tetrahydrobenzimidazole derivatives against 5-HT-induced bradycardia in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modeling of the D2 dopamine receptor arylpiperazine binding site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-4-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MAO enzymes inhibitory activity of new benzimidazole derivatives including hydrazone and propargyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bioassaysys.com [bioassaysys.com]
- 30. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 31. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. KinomePro - Pamgene [pamgene.com]
- 33. assayquant.com [assayquant.com]
- 34. Kinome Profiling - Oncolines B.V. [oncolines.com]
Literature review on substituted benzimidazole compounds
An In-Depth Technical Guide to Substituted Benzimidazole Compounds: Synthesis, Biological Activity, and Drug Development Insights
Authored by Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery.[4][5] The journey of benzimidazole began with its identification as a breakdown product of vitamin B12, specifically as 5,6-dimethylbenzimidazole, which serves as an axial ligand for the cobalt atom.[4][6] This discovery spurred decades of research, revealing that strategic substitutions on the benzimidazole core can unlock a remarkable spectrum of pharmacological activities, including anthelmintic, antiulcer, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[6][7][8][9][10]
This guide provides an in-depth exploration of substituted benzimidazole compounds for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic strategies, dissect the intricate structure-activity relationships (SAR) that govern biological function, and provide field-proven insights into their mechanisms of action.
Chapter 1: The Benzimidazole Core - Physicochemical Landscape
Understanding the fundamental properties of the benzimidazole ring is critical to appreciating its versatility. The fusion of the electron-rich imidazole ring with the aromatic benzene ring creates a unique electronic environment that dictates its reactivity and biological interactions.
Structure and Annular Tautomerism
The benzimidazole structure features two nitrogen atoms at positions 1 and 3. Due to proton migration between these two nitrogens, benzimidazole exists as a mixture of two rapidly equilibrating tautomers. This phenomenon, known as annular tautomerism, is a key feature of its chemistry.[11] This equilibrium means that in an unsubstituted benzimidazole, the N1 and N3 positions are equivalent. However, once a substituent is introduced at the N1 position, this equivalence is lost.
Acidity and Basicity
Benzimidazole is an amphoteric compound. The imino proton at the N1 position is weakly acidic (pKa ≈ 12.8), allowing for deprotonation by strong bases to form the benzimidazolide anion.[1] Conversely, the pyridine-like nitrogen at the N3 position is basic (pKa of the conjugate acid ≈ 5.6) and can be protonated.[1] These properties are crucial for its biological activity, as they influence the molecule's ability to form hydrogen bonds and interact with enzyme active sites. They are also fundamental to its synthetic manipulation, particularly for N-alkylation reactions.
Chapter 2: Synthetic Strategies for Benzimidazole Derivatives
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with methods ranging from classic condensation reactions to modern, highly efficient catalytic systems. The choice of synthetic route is often dictated by the desired substitution pattern and the need for process efficiency and sustainability.
The Cornerstone: Phillips Condensation
The most traditional and widely recognized method for synthesizing benzimidazoles is the Phillips condensation, first reported in 1928. This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters, anhydrides, or orthoesters) under acidic conditions and heat.[1][2]
A variation of this, particularly for generating 2-substituted benzimidazoles, involves the condensation of o-phenylenediamine with an aldehyde, which forms a Schiff base intermediate that subsequently undergoes oxidative cyclization.[8]
Causality: The acidic catalyst is crucial as it protonates the carbonyl group of the carboxylic acid or aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent intramolecular cyclization and dehydration/oxidation steps are driven by the formation of the stable aromatic benzimidazole ring.
Modern Synthetic Methodologies: Efficiency and Green Chemistry
While robust, the Phillips condensation often requires harsh conditions. Modern research has focused on developing milder, more efficient, and environmentally benign protocols.
-
Catalyst-Driven Synthesis: A wide array of catalysts have been employed to improve reaction rates and yields. These include Lewis acids (e.g., ZrCl₄, FeCl₃), solid acid catalysts (e.g., SiO₂/ZnCl₂), and various metal catalysts.[4][12] Nanoparticle catalysts, such as nano-Fe₂O₃, have also been used effectively, often in aqueous media, which aligns with green chemistry principles.[13]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes.[3][4][14] This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions.
-
Metal-Free and Solvent-Free Reactions: To further enhance the green credentials of benzimidazole synthesis, metal-free catalytic systems (e.g., using acetic acid or TsOH) and solvent-free "ball-milling" techniques have been developed.[3][13]
Rationale: The drive towards these modern methods is based on the principles of green chemistry. By reducing reaction times, lowering energy consumption, avoiding harsh acids, and minimizing the use of toxic organic solvents, the environmental impact of synthesis is significantly reduced, a critical consideration in pharmaceutical manufacturing.[14][15]
Experimental Protocol: A Representative Green Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general, efficient, and environmentally friendly synthesis using a solid acid catalyst in an aqueous medium.
Objective: To synthesize a 2-substituted benzimidazole from an o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Nano-Fe₂O₃ catalyst (10 mol%)[13]
-
Deionized Water (5 mL)
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the nano-Fe₂O₃ catalyst (10 mol%).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress using TLC (e.g., with a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 30-60 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 2-substituted benzimidazole.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Self-Validation: This protocol is self-validating through consistent monitoring via TLC, which shows the consumption of starting materials and the formation of a single major product. The recyclability of the nano-catalyst can also be confirmed by recovering it and reusing it in a subsequent reaction with minimal loss of activity.[13]
Visualization: General Synthetic Workflow
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. [PDF] Recent achievements in the synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsart.com [ijsart.com]
- 6. ijcrt.org [ijcrt.org]
- 7. isca.me [isca.me]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benthamdirect.com [benthamdirect.com]
Discovery and development of benzimidazole-based drugs
An In-Depth Technical Guide to the Discovery and Development of Benzimidazole-Based Drugs
Authored by Gemini, Senior Application Scientist
Preamble: The Benzimidazole Scaffold - A Privileged Keystone in Modern Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile scaffolds in drug discovery.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a vast array of biological targets, making it a "privileged structure" in medicinal chemistry.[3][4] This unique characteristic has led to the development of a remarkable diversity of FDA-approved drugs spanning multiple therapeutic areas, from the pioneering anthelmintics like thiabendazole to sophisticated anticancer agents such as bendamustine and targeted proton pump inhibitors like omeprazole.[2][5][6]
This guide provides an in-depth exploration of the benzimidazole platform, intended for researchers and drug development professionals. We will dissect the fundamental chemistry, explore the diverse mechanisms of action, and detail the strategic workflow from initial synthesis to preclinical evaluation. The narrative is grounded in the principles of causality and experimental validation, offering not just protocols but the scientific rationale that underpins them.
Part 1: The Benzimidazole Core - Synthesis and Physicochemical Rationale
The enduring success of the benzimidazole scaffold is rooted in its accessible synthesis and tunable electronic properties.[7] The electron-rich nitrogen atoms in the imidazole ring are crucial for forming hydrogen bonds and other weak interactions with biological targets, a key feature for potent and selective binding.[5]
Core Synthesis: The Phillips Condensation and Modern Variants
The most fundamental and widely adopted method for constructing the benzimidazole ring is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like aldehydes, orthoesters) under acidic conditions. The choice of the carboxylic acid directly determines the substituent at the critical 2-position of the benzimidazole ring, which is a primary site for molecular diversification in drug design.
While the classic Phillips reaction often requires harsh conditions (e.g., refluxing in 4M HCl), numerous modern protocols have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions ("green chemistry").[8] These often involve microwave assistance or the use of novel catalysts like nano-Fe₂O₃, Lewis acids (e.g., ZrCl₄), or ionic liquids.[8][9]
Experimental Protocol: A Generalized Modern Synthesis of 2-Aryl-Benzimidazoles
This protocol describes a common, high-yield synthesis using an aromatic aldehyde and an o-phenylenediamine.
-
Reagent Preparation : In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition : Add a catalytic amount of a suitable catalyst, for example, nano-Fe₂O₃ (10 mol%).[9] The catalyst's role is to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.
-
Reaction Execution : Stir the mixture at room temperature or under gentle reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization and Oxidation : The initial condensation forms a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization. An oxidant (often atmospheric oxygen, or an added agent like H₂O₂ in some protocols) is required for the final aromatization step to form the stable benzimidazole ring.[10]
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-substituted benzimidazole.
Visualization: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the benzimidazole core.
Part 2: Mechanisms of Action - The Molecular Basis of Versatility
The genius of the benzimidazole scaffold lies in its ability to be chemically tailored to interact with a wide range of distinct biological targets. Substitutions at the 1, 2, 5, and 6-positions dramatically alter the molecule's shape, electronics, and pharmacological activity.[5][11]
Microtubule Disruption: The Classic Anthelmintic and Anticancer Mechanism
The first major therapeutic success of benzimidazoles was as anthelmintic agents (e.g., albendazole, mebendazole).[1] Their mechanism, which has been successfully repurposed for oncology, involves the disruption of microtubule polymerization.[12][13]
-
Causality : Benzimidazoles bind with high affinity to the colchicine-binding site on the β-tubulin subunit of parasitic worms.[1][14] This binding event inhibits the polymerization of tubulin dimers into microtubules. Because microtubules are essential for cell division (forming the mitotic spindle), glucose transport, and cellular structure, their disruption leads to mitotic arrest and cell death.[12][14] The selective toxicity arises because benzimidazoles bind to parasite β-tubulin with much higher affinity than to mammalian β-tubulin.[1]
-
Oncological Application : Cancer cells, characterized by rapid proliferation, are highly dependent on the dynamic instability of microtubules for mitotic spindle formation. Drugs like mebendazole and fenbendazole exploit this vulnerability, inducing G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[5][12][15]
Visualization: Microtubule Inhibition Pathway
Caption: Mechanism of benzimidazole-induced cell cycle arrest via microtubule disruption.
Diverse Mechanisms in Oncology and Beyond
Beyond tubulin inhibition, benzimidazole derivatives have been engineered to target numerous other pathways critical to disease.[5]
-
DNA Intercalation & Alkylation : Bis-benzimidazoles can bind to the minor groove of DNA, while drugs like Bendamustine act as alkylating agents, causing DNA damage that triggers p53-mediated apoptosis.[5]
-
Kinase Inhibition : Many derivatives function as potent inhibitors of protein kinases involved in cancer cell signaling, such as VEGFR-2, which is crucial for tumor angiogenesis.[16]
-
PARP Inhibition : Compounds like Veliparib are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[5] This is particularly effective in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).
-
Proton Pump Inhibition : In gastroenterology, drugs like omeprazole and lansoprazole are irreversible inhibitors of the H+/K+ ATPase (proton pump) in gastric parietal cells, effectively reducing stomach acid production.[17]
Part 3: The Drug Development Workflow - A Benzimidazole Case Study
Developing a novel benzimidazole-based drug follows a structured, multi-stage process. This section outlines the key phases, using a hypothetical anticancer agent as an example.
Hit-to-Lead: Synthesis and Structure-Activity Relationship (SAR)
Once a biological target is validated, the goal is to identify a "hit" compound and optimize it into a "lead" candidate with improved potency and drug-like properties. The benzimidazole scaffold is ideal for this process due to the distinct impact of substitutions at various positions.
Table 1: General Structure-Activity Relationships (SAR) for Benzimidazole Anthelmintics
| Position | Substituent Type | Impact on Activity | Rationale / Causality |
| N-1 | Unsubstituted (-H) | Essential | The N-H proton is believed to be critical for binding to the target (β-tubulin). Alkyl substitution generally leads to a loss of activity.[2] |
| C-2 | Methylcarbamate | Optimal | This group is a hallmark of potent anthelmintic benzimidazoles (e.g., albendazole, mebendazole) and is crucial for high-affinity tubulin binding.[13] |
| C-5(6) | Aryl, Alkyl, Halo | Modulates Potency & Spectrum | Substituents here influence the drug's lipophilicity, metabolic stability, and absorption, thereby affecting its overall efficacy and spectrum against different parasites.[18][19] |
Preclinical Evaluation: In Vitro and In Vivo Testing
Lead candidates must undergo rigorous testing to evaluate their efficacy, selectivity, and safety before they can be considered for clinical trials.
In Vitro Evaluation: Assessing Cellular Activity
The first step is to test the compound's effect on cancer cells grown in culture. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the benzimidazole test compound in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality : Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vivo Evaluation: Testing in Animal Models
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole biological system. For anticancer drugs, a common model is the tumor xenograft study.
Methodology Outline: Mouse Tumor Xenograft Study
-
Animal Acclimation : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells. Animals are acclimated for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation : Human cancer cells (e.g., 1-5 million cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration : The benzimidazole compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring : Animal body weight (a measure of toxicity) and tumor volume (measured with calipers) are recorded regularly (e.g., 2-3 times per week).
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Analysis : The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.
Visualization: Drug Discovery & Development Workflow
Caption: A simplified workflow for preclinical drug discovery and development.
Part 4: Future Directions and Emerging Trends
The journey of benzimidazole-based drugs is far from over. Several exciting trends are shaping the future of this remarkable scaffold.
-
Drug Repurposing : A significant focus is on repurposing FDA-approved anthelmintics like mebendazole and albendazole for oncology.[4] This strategy accelerates development by leveraging known safety and pharmacokinetic profiles. Clinical trials are currently evaluating these agents, often in combination with standard chemotherapies.[4]
-
Targeting Drug Resistance : Benzimidazole derivatives are being developed to overcome resistance to existing therapies. For example, some have shown efficacy against drug-resistant cancer cells by targeting alternative survival pathways like glycolysis.[15]
-
AI and Machine Learning : Computational tools are increasingly used to predict the anticancer potential of novel benzimidazole compounds and to design new derivatives de novo with enhanced selectivity and potency.[4]
-
Advanced Formulations : A key challenge for many benzimidazoles is poor water solubility, which limits bioavailability.[4][15] The development of innovative formulations, such as loading the drugs into mixed micelles or nanoparticles, is a critical area of research to enhance therapeutic delivery and efficacy.[16]
Conclusion
The benzimidazole ring system is a testament to the power of a privileged scaffold in medicinal chemistry. From its origins in veterinary medicine to its current position at the forefront of targeted cancer therapy, its structural and biological versatility is unparalleled. The ease of synthesis, the capacity for extensive chemical modification, and the ability to interact with a multitude of biological targets ensure that benzimidazole and its derivatives will remain a highly productive and exciting field of research for developing the next generation of therapeutics.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 16. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (CAS No: 24625-24-9), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Benzimidazole scaffolds are prevalent in numerous clinically approved drugs, and understanding their fundamental properties is paramount for lead optimization, formulation development, and predicting pharmacokinetic profiles[1]. Due to the limited availability of direct experimental data for this specific analogue, this guide synthesizes theoretical predictions with established, field-proven experimental protocols. We present a framework for researchers to empirically determine key parameters such as pKa, the partition coefficient (logP), aqueous solubility, and melting point. Furthermore, this document outlines the principles of spectroscopic and structural characterization as they apply to this class of molecules, providing a robust roadmap for comprehensive analysis.
Molecular Structure and Foundational Properties
This compound is a derivative of benzimidazole, featuring a fused benzene and imidazole ring system. Its structure is characterized by three key components that dictate its chemical behavior:
-
The Benzimidazole Core: A rigid, aromatic, and amphoteric system containing both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom. This core is known to engage in π-π stacking and hydrogen bonding interactions[2].
-
The 5-Methyl Group: A small, lipophilic substituent on the benzene ring that is expected to slightly increase the molecule's hydrophobicity and influence its interaction with biological targets.
-
The Ethanamine Side Chain: A flexible, basic side chain terminating in a primary amine. This group significantly influences the molecule's overall basicity and aqueous solubility, making it a key site for protonation under physiological conditions.
Core Compound Data
The fundamental identifiers and computed properties for this compound are summarized below. It is critical to note that properties such as pKa, logP, and solubility are predicted values derived from computational models and necessitate experimental verification for use in rigorous drug development programs.
| Property | Value / Prediction | Source / Method |
| IUPAC Name | This compound | --- |
| CAS Number | 24625-24-9 | Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₃N₃ | --- |
| Molecular Weight | 175.23 g/mol | --- |
| pKa (most basic) | 8.5 - 9.5 (Predicted) | Computational Prediction |
| pKa (second basic) | 4.5 - 5.5 (Predicted) | Computational Prediction |
| XLogP3 (Computed) | 1.3 - 1.8 (Predicted) | Virtual Computational Chemistry Laboratory[4] |
| Aqueous Solubility | Moderate to High (Predicted) | Based on polar functional groups |
| Melting Point | Not available | Requires experimental determination |
Ionization and Lipophilicity: The Drivers of Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is profoundly influenced by its ionization state (pKa) and lipophilicity (logP/logD). For this compound, these two properties are intrinsically linked.
Acid-Base Properties (pKa)
The molecule possesses three nitrogen atoms capable of protonation/deprotonation. However, the pyrrole-like NH in the imidazole ring is only weakly acidic (pKa typically > 12) and not relevant under physiological conditions. The key basic centers are the pyridine-like nitrogen in the imidazole ring and the primary amine of the ethanamine side chain.
-
Primary Amine (pKa₁): The terminal amino group is expected to be the most basic site, with a predicted pKa in the range of 8.5 to 9.5. At physiological pH (~7.4), this group will be predominantly protonated.
-
Imidazole Nitrogen (pKa₂): The sp²-hybridized nitrogen in the imidazole ring is significantly less basic, with a predicted pKa in the range of 4.5 to 5.5.
The ionization states of the molecule across a physiological pH range are critical for its solubility and ability to cross biological membranes.
Caption: Predicted protonation states of the molecule at different pH ranges.
Lipophilicity (logP and logD)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (logD) is the effective lipophilicity at a given pH, accounting for all ionic species. For an ionizable base like this compound, logD is a more physiologically relevant parameter. Given that the molecule is predominantly protonated and thus more hydrophilic at pH 7.4, its logD₇.₄ will be significantly lower than its predicted logP.
Experimental Protocols for Physicochemical Characterization
Accurate empirical data is the cornerstone of drug development. The following sections provide detailed, standard operating procedures for the characterization of this compound.
General Synthetic Workflow
The synthesis of 2-(aminoalkyl)benzimidazoles is well-established. A common and effective method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Caption: Generalized synthetic workflow for the target compound.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa values by monitoring the change in pH of a solution upon the addition of a titrant. This allows for the empirical measurement of the basicity of the two key nitrogen centers.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system like 50% ethanol-water may be required if aqueous solubility is limited[5].
-
Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points will correspond to the protonation of the two basic nitrogen atoms.
Determination of logP by Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium[6][7].
Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and purified water (or a pH 7.4 buffer for logD measurement). Shake vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely[8].
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy).
-
Partitioning: In a sealed flask, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 2-4 hours) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Rationale: Thermodynamic solubility is a critical parameter that affects oral bioavailability. The shake-flask method measures the equilibrium solubility of the solid compound, providing the most accurate and relevant value for formulation and biopharmaceutical assessment[9][10].
Methodology:
-
Sample Addition: Add an excess amount of the solid compound to a known volume of purified water or a buffer of a specific pH in a sealed flask. The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached[11].
-
Separation: After equilibration, filter the solution through a low-binding 0.45 µm filter to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated and calibrated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm[12][13].
-
Measurement: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp). Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.
-
Fine Adjustment: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). Report the result as a melting range[1][14].
Spectroscopic and Structural Analysis
Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of benzimidazole derivatives[15][16][17].
-
¹H NMR:
-
N-H Proton: A characteristic broad singlet is expected in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆), which is a hallmark of the benzimidazole NH proton[15].
-
Aromatic Protons: The protons on the substituted benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm). The 5-methyl substitution will simplify the pattern compared to an unsubstituted ring, likely resulting in three distinct signals.
-
Ethylamine Protons: Two triplet signals are expected for the -CH₂-CH₂- moiety around δ 2.8-3.5 ppm.
-
Methyl Protons: A sharp singlet for the -CH₃ group will appear in the upfield region, typically around δ 2.4-2.5 ppm.
-
-
¹³C NMR:
-
Distinct signals for all 10 carbon atoms will be present, with aromatic carbons in the δ 110-150 ppm range and aliphatic carbons in the δ 20-45 ppm range. The C2 carbon of the imidazole ring is typically found further downfield (δ ~150-155 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns[18][19][20].
-
Molecular Ion: Using electrospray ionization (ESI) in positive mode, the primary observed species will be the protonated molecule [M+H]⁺ at m/z 176.2.
-
Fragmentation: Common fragmentation pathways for benzimidazoles involve cleavage of side chains and sequential loss of small neutral molecules like HCN from the imidazole ring[21][22]. The ethylamine side chain is a likely point of initial fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups[23][24][25].
-
N-H Stretch: A broad absorption band in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the imidazole ring and the primary amine.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be just below 3000 cm⁻¹.
-
C=N and C=C Stretches: A series of sharp to medium bands in the 1450-1620 cm⁻¹ region are characteristic of the C=N and C=C bond stretching within the aromatic benzimidazole core.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and reveals how molecules are arranged in the solid state. For benzimidazole derivatives, crystal packing is often dominated by:
-
N-H···N Hydrogen Bonding: Formation of strong hydrogen bonds between the NH group of one molecule and the basic imidazole nitrogen of a neighboring molecule, often leading to infinite chains or discrete dimers[2][26][27].
-
π-π Stacking: Favorable stacking interactions between the planar aromatic benzimidazole rings of adjacent molecules[28][29].
These intermolecular forces significantly influence the compound's melting point, solubility, and solid-state stability.
Conclusion
This compound is a compound with physicochemical properties that are highly relevant to its potential application in drug development. Its basicity, governed by the ethanamine and imidazole moieties, dictates its ionization and solubility profile at physiological pH. Its lipophilicity, influenced by the benzimidazole core and the 5-methyl group, is a key determinant of membrane permeability. While direct experimental data is limited, this guide provides a comprehensive framework for its characterization, from theoretical predictions to detailed, validated experimental protocols. The application of these methodologies will yield the precise data required for informed decision-making in medicinal chemistry research and for advancing our understanding of this important class of heterocyclic compounds.
References
- 1. thinksrs.com [thinksrs.com]
- 2. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. store.astm.org [store.astm.org]
- 15. benchchem.com [benchchem.com]
- 16. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 17. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 20. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 21. scispace.com [scispace.com]
- 22. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.iucr.org [journals.iucr.org]
Methodological & Application
Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: An Application Note and Detailed Protocol
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a valuable building block in the synthesis of more complex pharmaceutical agents, featuring a reactive primary amine that allows for further functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this target molecule, grounded in the principles of the Phillips condensation reaction. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product.
Physicochemical Properties of Reactants and Product
A thorough understanding of the properties of the starting materials and the final product is essential for a successful synthesis, including for monitoring the reaction and for the purification process.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | Solid | 88-91 |
| β-Alanine | C₃H₇NO₂ | 89.09 | Solid | 200 (decomposes) |
| This compound | C₁₀H₁₃N₃ | 175.23 | Solid (predicted) | Not available |
Reaction Scheme and Mechanism
The synthesis of this compound is achieved via the Phillips condensation reaction. This method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.[1][2] In this specific protocol, 4-methyl-1,2-phenylenediamine is reacted with β-alanine in the presence of polyphosphoric acid (PPA), which serves as both the catalyst and the solvent.[3][4]
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the benzimidazole ring. The use of a strong acid like PPA facilitates both the acylation and the dehydration steps.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment (gloves, safety glasses), should be strictly followed.
Materials:
-
4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)
-
β-Alanine (0.89 g, 10 mmol)
-
Polyphosphoric acid (PPA) (approx. 20 g)
-
Deionized water
-
10 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH) solution (aqueous)
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Thermometer
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (approx. 20 g). Heat the PPA to 80-90 °C with stirring to ensure it is fluid.
-
Addition of Reactants: To the heated PPA, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and β-alanine (0.89 g, 10 mmol) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 180-200 °C and maintain it for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 90:9:1).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 100 °C.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 9-10. This step should be performed in an ice bath to manage the exothermic reaction.
-
The crude product will precipitate as a solid.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
The crude product can be purified by column chromatography on silica gel.[5]
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol, with a small percentage of ammonium hydroxide (e.g., starting with 100% DCM and gradually increasing the polarity with a mixture of DCM:MeOH:NH₄OH, such as 95:4.5:0.5 to 90:9:1).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization of this compound
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzimidazole ring, the methyl group, and the ethylamine side chain. Due to the tautomerism of the N-H proton in the benzimidazole ring, the signals for the aromatic protons may appear as complex multiplets.
-
Aromatic protons: Signals are expected in the range of δ 7.0-7.6 ppm.
-
Ethylamine protons (-CH₂-CH₂-): Two triplets are expected, one around δ 3.0-3.5 ppm for the methylene group adjacent to the benzimidazole ring and another slightly upfield for the methylene group attached to the amino group.
-
Methyl protons (-CH₃): A singlet is expected around δ 2.4-2.5 ppm.
-
Amine and Imidazole N-H protons: These protons will likely appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Benzimidazole C2: The carbon at the 2-position of the benzimidazole ring is expected to be significantly deshielded, with a chemical shift in the range of δ 150-155 ppm.
-
Aromatic carbons: Signals for the other aromatic carbons are expected between δ 110-145 ppm.
-
Ethylamine carbons (-CH₂-CH₂-): Signals for the two methylene carbons are expected in the range of δ 25-45 ppm.
-
Methyl carbon (-CH₃): The methyl carbon signal is expected to appear upfield, around δ 20-25 ppm.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.1.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the imidazole and the primary amine.
-
C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C=N stretching: A characteristic absorption band for the C=N bond of the imidazole ring around 1620-1640 cm⁻¹.
-
C=C stretching: Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Phillips condensation of 4-methyl-1,2-phenylenediamine and β-alanine using polyphosphoric acid. The described methodology, including the reaction conditions, work-up, and purification procedures, is designed to be a reliable guide for researchers in the field of medicinal and organic chemistry. The provided expected characterization data will aid in the verification of the synthesized product. This protocol contributes to the accessible synthesis of valuable benzimidazole building blocks for the advancement of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Multi-Modal Purification and Analysis Strategy for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, multi-step strategy for the purification and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a key heterocyclic building block in medicinal chemistry. The protocols detailed herein are designed for researchers and drug development professionals who require high-purity material for downstream applications. We address the unique challenges posed by the molecule's basic ethylamine side chain and aromatic benzimidazole core by integrating acid-base extraction, optimized column chromatography, and recrystallization. Each stage is supported by robust analytical methods for in-process control and final purity verification, ensuring a self-validating and reproducible workflow.
Introduction: The Challenge of Purity
Benzimidazole derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous therapeutic agents.[1][2] The compound this compound is a valuable synthon, but its purification is non-trivial. The primary amine functionality imparts strong basicity and polarity, leading to common issues such as poor solubility in non-polar solvents and significant tailing during silica gel chromatography. Furthermore, typical synthetic routes, such as the condensation of 4-methyl-o-phenylenediamine with a protected 3-aminopropanoic acid derivative, can result in a crude mixture containing unreacted starting materials, side-products, and colored impurities that must be effectively removed.[3]
This guide presents a logical and efficient workflow designed to overcome these challenges, progressing from a crude initial cleanup to a final, high-purity crystalline product.
Physicochemical Profile and Impurity Considerations
A successful purification strategy begins with understanding the target molecule's properties and anticipating potential impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Note |
| Molecular Formula | C₁₀H₁₃N₃ | --- |
| Molecular Weight | 175.23 g/mol | --- |
| CAS Number | 24625-33-4 | [4] |
| pKa (most basic) | ~8.5 - 9.5 (Predicted) | Based on the ethylamine moiety.[5] |
| pKa (imidazole N-H) | ~12-13 (Predicted) | Typical for benzimidazoles.[1] |
| Appearance | Solid | [6] |
| Common Impurities | 4-methyl-o-phenylenediamine, carboxylic acid starting materials, polymeric byproducts, colored oxidation products. | Based on common synthesis methods.[3] |
The primary amine makes the molecule sufficiently basic to be protonated by dilute acids, a key property exploited in our initial purification step.
The Integrated Purification Workflow
Our recommended strategy employs three distinct yet complementary techniques to systematically remove impurities based on their chemical properties. The overall process is visualized below.
Figure 1: A multi-modal workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 4.1: Acid-Base Extraction for Bulk Impurity Removal
Rationale: This technique leverages the basicity of the target amine. By washing the organic solution of the crude product with aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase.[7][8] Neutral organic impurities and unreacted acidic starting materials remain in the organic layer and are discarded. Subsequent basification of the aqueous layer regenerates the free amine, which can then be recovered.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer three times with 1 M hydrochloric acid (HCl). Use a volume of acid roughly equal to the organic layer for each extraction.
-
Combine the aqueous extracts. The desired product is now in this acidic aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.
-
Wash the combined aqueous layer once with a small amount of ethyl acetate to remove any residual non-polar impurities.
-
In a flask cooled in an ice bath, slowly add a 2 M sodium hydroxide (NaOH) solution to the aqueous layer while stirring until the pH is greater than 10 (as checked with pH paper).[7] The free amine may precipitate out of the solution.
-
Extract the now basic aqueous solution three times with fresh dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, amine.
Protocol 4.2: Flash Column Chromatography
Rationale: While acid-base extraction removes bulk impurities, column chromatography is required to separate the target compound from structurally similar, polar impurities.[9][10] The basic nature of the amine can cause significant peak tailing on standard acidic silica gel. To counteract this, a small amount of a basic modifier like triethylamine (Et₃N) is added to the mobile phase to saturate the acidic silanol groups and ensure symmetrical peak elution.[11]
Procedure:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (Et₃N) in a 95 : 4.5 : 0.5 ratio.
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane) or dry-pack and then flush with the initial mobile phase.
-
Sample Loading: Adsorb the crude amine from Protocol 4.1 onto a small amount of silica gel. After the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a solvent system of lower polarity (e.g., 98:2 DCM:MeOH + 0.5% Et₃N) and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be:
-
2% MeOH -> 5% MeOH -> 10% MeOH.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (see Protocol 5.1).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
Table 2: Example Gradient Elution for Column Chromatography
| Step | Solvent System (DCM:MeOH:Et₃N) | Volume | Purpose |
| 1 | 98 : 1.5 : 0.5 | 2 Column Volumes | Elute non-polar impurities |
| 2 | 95 : 4.5 : 0.5 | 5-10 Column Volumes | Elute the target compound |
| 3 | 90 : 9.5 : 0.5 | 3 Column Volumes | Elute more polar impurities |
Protocol 4.3: Recrystallization for Final Polishing
Rationale: Recrystallization is an excellent final step to remove trace impurities and obtain a highly ordered, crystalline solid, which is often desirable for characterization and formulation.[12] The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool, whereupon the compound's solubility decreases and it crystallizes out, leaving impurities behind in the solvent.
Procedure:
-
Solvent Screening: Test the solubility of a small amount of the purified amine in various solvents (e.g., acetonitrile, ethanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Dissolution: Place the material from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., boiling acetonitrile) dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Purity Assessment and Characterization Protocols
Protocol 5.1: Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid, indispensable tool for monitoring the progress of the purification. It is used to check the composition of the crude material, track the separation during column chromatography, and assess the purity of the final product.[14]
Procedure:
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A system similar to that used for column chromatography, e.g., 9:1 DCM:MeOH. Adding a drop of ammonia or triethylamine to the developing chamber can improve spot shape.
-
Visualization:
-
UV Light (254 nm): The benzimidazole core is UV-active and will appear as a dark spot against the fluorescent background.[15]
-
Ninhydrin Stain: After developing, dip the plate in a ninhydrin solution and gently heat. The primary amine will react to form a characteristic purple spot (Ruhemann's purple).[11]
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including the amine, a temporary yellow-brown color.[15]
-
Protocol 5.2: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC provides a quantitative measure of purity. A reversed-phase method is typically suitable for benzimidazole derivatives.[16][17]
Procedure:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.[17]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a methanol/water mixture.
-
Analysis: Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Protocol 5.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the final product and ensuring the absence of proton-containing impurities.[1]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals (in DMSO-d₆):
-
N-H Proton: A broad singlet typically downfield, often between 12.0 and 13.0 ppm.[1][18]
-
Aromatic Protons: Signals in the 7.0-7.5 ppm region. The substitution pattern on the benzene ring will determine the specific splitting patterns.
-
Ethylamine -CH₂- Protons: Two multiplets or triplets adjacent to each other, likely in the 2.5-3.5 ppm range.
-
Methyl Protons: A sharp singlet around 2.4 ppm.
-
Amine -NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on concentration and residual water.
-
Conclusion
The purification of this compound requires a strategic, multi-modal approach. By logically sequencing acid-base extraction, base-modified column chromatography, and final recrystallization, researchers can effectively remove diverse impurities. The integration of routine analytical checks via TLC, HPLC, and NMR ensures that the process is controlled and that the final product meets the high-purity standards required for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ijcrt.org [ijcrt.org]
- 14. ijpsm.com [ijpsm.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ptfarm.pl [ptfarm.pl]
- 17. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
High-Resolution ¹H and ¹³C NMR Analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Comprehensive Guide to Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with a wide array of biological activities, including antimicrobial and antitumor properties.[1] The precise structural characterization of novel benzimidazole derivatives is therefore a critical step in the drug discovery and development pipeline. 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a key exemplar of this class, featuring the heterocyclic core, an alkylamine side chain, and aromatic substitution.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1] This application note provides a detailed, in-depth guide to the ¹H and ¹³C NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the causal reasoning behind experimental choices and step-by-step protocols for acquiring high-quality data.
Molecular Structure and NMR Assignment Framework
To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system for the atoms in this compound is used throughout this guide.
¹H NMR Spectral Analysis: Interpretation and Prediction
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the spin-spin coupling (J), which gives information about neighboring protons.
Causality of Solvent Choice: The Importance of DMSO-d₆
The choice of a deuterated solvent is critical and can significantly alter the resulting spectrum.[2][3] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. The rationale is threefold:
-
Solubility: The molecule possesses both polar (amine, imidazole) and non-polar (aromatic ring) functionalities, for which DMSO is an excellent solvent.
-
Observation of Exchangeable Protons: Protons on heteroatoms, such as the imidazole N-H (1-H) and the primary amine -NH₂ (on C9), are "exchangeable." In protic solvents like D₂O or CD₃OD, these protons would rapidly exchange with deuterium, causing their signals to disappear. In aprotic solvents like CDCl₃, their signals can be broad and difficult to identify. DMSO-d₆ is a polar, aprotic solvent that forms hydrogen bonds with these protons, slowing down the exchange rate and allowing for their observation as distinct, albeit often broad, signals at downfield chemical shifts.[1]
-
Tautomerism: Benzimidazoles can exist in a tautomeric equilibrium where the N-H proton can reside on either N1 or N3.[4] In non-polar solvents, this exchange can be fast on the NMR timescale, leading to averaged and potentially confusing signals for the aromatic protons. Polar solvents like DMSO-d₆ can slow this exchange, providing a clearer spectrum that is more representative of a single dominant tautomer.[5][6]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |
| Imidazole N-H | 1-H | 12.0 - 12.5 | Broad Singlet (br s) | 1H | Highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. The signal is typically broad due to quadrupolar relaxation of the adjacent nitrogen and chemical exchange.[1][7] |
| Aromatic | H4 | ~7.40 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the methyl group and meta to the imidazole ring fusion. Its signal is expected to be the most distinct in the aromatic region, likely appearing as a singlet or a doublet with a small meta coupling constant. |
| Aromatic | H7 | ~7.35 | Doublet (d) | 1H | This proton is ortho to the C7a bridgehead carbon. It will be split by the adjacent H6 proton, appearing as a doublet with a typical ortho coupling constant (J ≈ 8.0 Hz). |
| Aromatic | H6 | ~7.00 | Doublet of Doublets (dd) | 1H | Located meta to the methyl group, this proton is coupled to both H7 (ortho coupling, J ≈ 8.0 Hz) and H4 (meta coupling, J ≈ 1.5-2.0 Hz), resulting in a doublet of doublets. |
| Ethanamine | 8-H | ~3.15 | Triplet (t) | 2H | These α-protons are adjacent to the electron-withdrawing benzimidazole ring and the β-CH₂ group. They will appear as a triplet due to coupling with the two 9-H protons. |
| Ethanamine | 9-H | ~2.95 | Triplet (t) | 2H | These β-protons are adjacent to the α-CH₂ group and the terminal amine. They will appear as a triplet due to coupling with the two 8-H protons. The signal may be broadened by interaction with the adjacent nitrogen. |
| Methyl | 10-H | ~2.40 | Singlet (s) | 3H | Protons of a methyl group attached to an aromatic ring typically resonate in this region.[8] As there are no adjacent protons, the signal is a sharp singlet. |
| Amine | -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of primary amine protons can vary significantly depending on concentration and temperature.[9][10] The signal is typically broad and does not show coupling to adjacent C-H protons due to rapid exchange. |
¹³C NMR Spectral Analysis: Interpretation and Prediction
Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbon environments. The chemical shift is highly sensitive to the local electronic structure.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Carbon(s) | Label | Predicted δ (ppm) | Rationale and Commentary |
| Imidazole C2 | C2 | 154 - 156 | This carbon is bonded to two nitrogen atoms, making it highly electron-deficient and thus the most downfield signal in the spectrum, excluding carbons of potential impurities.[5] |
| Aromatic (fused) | C3a, C7a | 135 - 143 | These are the bridgehead carbons where the imidazole and benzene rings are fused. Their exact shifts can be influenced by the tautomeric equilibrium, but they reside in the downfield portion of the aromatic region.[4][11] |
| Aromatic (substituted) | C5 | 130 - 132 | The carbon atom directly bonded to the methyl group. Its chemical shift is influenced by the alkyl substituent. |
| Aromatic CH | C4, C6, C7 | 110 - 125 | These protonated aromatic carbons appear in the typical aromatic region. The 5-methyl substitution breaks the symmetry, resulting in three distinct signals. In cases of rapid tautomerism, C4 and C7 might appear as an averaged, broadened signal.[5][6] |
| Ethanamine | C8 (α) | ~45 | This carbon is directly attached to the electron-withdrawing benzimidazole C2, shifting it downfield relative to a standard alkane. |
| Ethanamine | C9 (β) | ~38 | This carbon is adjacent to the terminal amine group. Its chemical shift is characteristic of an alkyl carbon attached to a nitrogen.[12] |
| Methyl | C10 | ~21 | The methyl carbon signal appears in the upfield alkyl region, consistent with a methyl group attached to an aromatic ring. |
Experimental Protocols
Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution, artifact-free NMR spectra.
Protocol 4.1: NMR Sample Preparation
This protocol is designed for a standard 5 mm NMR tube.
-
Glassware Preparation: Ensure the NMR tube and all glassware (vial, Pasteur pipette) are scrupulously clean and dry to prevent contamination.[13] New NMR tubes should be washed with acetone and dried.[14]
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a small, clean glass vial.[14]
-
Solvent Addition: Using a clean syringe or pipette, add approximately 0.7 mL of high-purity deuterated solvent (DMSO-d₆, 99.9% D) to the vial.[15]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra; any suspended particulate matter will broaden the spectral lines.[16]
-
Filtration and Transfer: Construct a microfilter by placing a small, tight plug of cotton wool or Kimwipe into a Pasteur pipette.[14][16] Transfer the sample solution through this filter directly into the NMR tube. This step is crucial to remove any dust or microparticulates.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top with a permanent marker.[14]
Protocol 4.2: NMR Data Acquisition
The following parameters are recommended as a starting point for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H Experiment | ¹³C {¹H decoupled} Experiment | Purpose and Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle. A smaller pulse angle allows for a shorter relaxation delay (D1), increasing throughput.[17] |
| Spectral Width (SW) | 16 ppm | 220 ppm | The spectral width must encompass all expected signals. 16 ppm is sufficient for most organic molecules in ¹H NMR, while 220 ppm covers the full range for ¹³C.[18][19] |
| Acquisition Time (AQ) | ~3.0 s | ~1.2 s | The time the FID is recorded. A longer AQ provides better digital resolution, but also increases noise if the signal has already decayed.[17][20] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay between scans to allow for T1 relaxation. A 2-second delay is a good compromise for both nuclei in a molecule of this size.[19] |
| Number of Scans (NS) | 8 - 16 | 512 - 2048 | The number of FIDs averaged to improve the signal-to-noise ratio (S/N). S/N increases with the square root of NS.[18] ¹³C has a much lower natural abundance and requires significantly more scans. |
| Receiver Gain (RG) | Auto | Auto | The instrument should automatically set the receiver gain to optimize signal detection without overloading the detector. |
| Temperature (TE) | 298 K | 298 K | Standard room temperature acquisition. |
Conclusion
The structural elucidation of this compound can be performed efficiently and unambiguously using ¹H and ¹³C NMR spectroscopy. By selecting DMSO-d₆ as the solvent, it is possible to observe all protons, including the exchangeable N-H and -NH₂ groups, which are crucial for complete characterization. The predicted chemical shifts and coupling patterns detailed in this note provide a reliable template for spectral assignment. The step-by-step protocols for sample preparation and data acquisition establish a robust methodology to ensure the collection of high-quality, reproducible data, which is fundamental for regulatory submissions and scientific publications in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 8. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 19. nmr.tamu.edu [nmr.tamu.edu]
- 20. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
Mass Spectrometry Fragmentation Analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: An Application Note
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a compound of interest in pharmaceutical research due to its benzimidazole core. Understanding the fragmentation pattern of this molecule is crucial for its identification and structural elucidation in complex matrices. This document outlines a comprehensive protocol using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and delves into the characteristic fragmentation pathways. The presented methodologies and theoretical explanations are designed to be a practical resource for scientists working on the characterization of benzimidazole derivatives.
Introduction
The benzimidazole scaffold is a significant pharmacophore present in a variety of medicinally important molecules.[1][2] The compound this compound features this core structure, making its analytical characterization essential for drug discovery and development processes, including metabolite identification and impurity profiling. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for the analysis of such compounds.[3][4] Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion.[5] This note details the expected fragmentation behavior of this compound, providing a roadmap for its analysis.
Principles of Fragmentation
The fragmentation of this compound in the gas phase, following protonation, is governed by the stability of the resulting fragment ions and neutral losses. The primary sites for fragmentation are the ethylamine side chain and the benzimidazole ring itself.
Key fragmentation reactions for this class of compounds include:
-
Alpha-cleavage: The bond between the two carbon atoms of the ethylamine side chain is susceptible to cleavage. This is a common fragmentation pathway for aliphatic amines.[6]
-
Benzylic-type cleavage: The bond between the benzimidazole ring and the ethylamine side chain can cleave, facilitated by the stability of the resulting benzimidazole cation.
-
Ring cleavage of the benzimidazole core: The benzimidazole ring can undergo fragmentation, often involving the sequential loss of small neutral molecules like hydrogen cyanide (HCN).[7][8]
Experimental Workflow
A typical workflow for the analysis of this compound by LC-MS/MS is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Materials and Reagents
-
This compound standard
-
LC-MS grade water[9]
-
LC-MS grade acetonitrile[9]
-
Formic acid (for mobile phase modification)
-
Methanol (for sample dissolution)
Sample Preparation Protocol
For accurate and reproducible results, proper sample preparation is critical.[10]
-
Stock Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[11]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).[11]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Instrumentation and MS Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| MS/MS Parameters | |
| Precursor Ion (m/z) | [M+H]⁺ of the analyte |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe the full fragmentation pattern |
Fragmentation Pathway Analysis
Protonation and Precursor Ion Formation
In positive mode ESI, this compound is expected to be readily protonated, primarily on the more basic nitrogen of the ethylamine side chain or one of the nitrogens in the benzimidazole ring. The protonated molecule, [M+H]⁺, will serve as the precursor ion for MS/MS analysis. The calculated monoisotopic mass of the neutral molecule (C10H13N3) is 175.1110 Da. The protonated precursor ion will therefore have an m/z of 176.1188 .
Major Fragmentation Pathways and Product Ions
Upon collision-induced dissociation, the [M+H]⁺ ion is expected to undergo several characteristic fragmentation reactions.
Caption: Proposed fragmentation pathway for this compound.
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to the formation of a stable carbocation. This would result in a fragment ion at m/z 160.1 .
-
Alpha-Cleavage: Cleavage of the C-C bond in the ethylamine side chain, with the charge being retained by the benzimidazole-containing fragment, would result in the loss of a neutral CH₂NH₂ radical. This leads to a fragment at m/z 146.1 .
-
Benzylic-type Cleavage: Cleavage of the bond between the benzimidazole ring and the ethylamine side chain would result in the formation of a protonated 5-methyl-1H-benzimidazole ion at m/z 132.1 . This is often a very stable and, therefore, abundant fragment ion for 2-substituted benzimidazoles.[7][12]
-
Further Fragmentation of the Benzimidazole Core: The fragment at m/z 132.1 can undergo further fragmentation. A characteristic loss for benzimidazoles is the elimination of a molecule of hydrogen cyanide (HCN), which would produce a fragment ion at m/z 105.1 .[8][12] Another possible fragmentation is the loss of the methyl group, leading to an ion at m/z 117.1 .
Diagnostic Fragment Ions
The presence of the following ions in the MS/MS spectrum can be considered diagnostic for the structure of this compound:
-
m/z 176.1: The protonated molecular ion ([M+H]⁺).
-
m/z 132.1: Represents the core 5-methyl-1H-benzimidazole structure.
-
m/z 146.1: Confirms the presence of the ethylamine side chain attached to the benzimidazole ring.
Data Interpretation and Visualization
The table below summarizes the expected major ions in the ESI-MS/MS spectrum of this compound.
| m/z (calculated) | Proposed Structure/Formula | Fragmentation Pathway |
| 176.1188 | [C₁₀H₁₄N₃]⁺ | Precursor Ion ([M+H]⁺) |
| 159.1022 | [C₁₀H₁₁N₂]⁺ | Loss of NH₃ |
| 146.0971 | [C₉H₁₂N₃]⁺ | Alpha-cleavage, loss of CH₂NH₂ |
| 132.0658 | [C₈H₈N₂]⁺ | Benzylic-type cleavage |
| 117.0502 | [C₇H₅N₂]⁺ | Loss of CH₃ from m/z 132.1 |
| 105.0423 | [C₇H₅N]⁺ | Loss of HCN from m/z 132.1 |
Conclusion
This application note has detailed a systematic approach to the mass spectrometric analysis of this compound. By understanding the fundamental principles of fragmentation for this class of molecules and employing a robust LC-MS/MS protocol, researchers can confidently identify and characterize this compound. The proposed fragmentation pathways and diagnostic ions provide a valuable reference for data interpretation in pharmaceutical analysis and related fields.
References
- 1. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tecan.com [tecan.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. journalijdr.com [journalijdr.com]
Application Notes and Protocols for the In Vitro Characterization of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a novel compound featuring a benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] The structural similarity of the ethanamine side chain to endogenous biogenic amines (e.g., histamine, dopamine) necessitates a targeted yet comprehensive screening approach. These application notes detail a logical, tiered workflow designed to elucidate the compound's primary pharmacological targets, general cytotoxicity, and key safety liabilities, which are critical for early-stage drug discovery and development.[3][4] We present detailed protocols for primary target screening against key G protein-coupled receptors (GPCRs) and ligand-gated ion channels, followed by essential secondary assays for cytotoxicity and off-target safety assessment, including Cytochrome P450 (CYP) and hERG channel inhibition.[5][6]
Introduction: A Rational Approach to Characterization
The process of identifying a new drug in the modern era is a multifaceted endeavor requiring a multidisciplinary team approach.[3] In vitro assays are the foundational first step, providing crucial data on a compound's biological activity, mechanism of action, and potential toxicity.[7][8] For a novel molecule like this compound, the chemical structure guides the initial hypothesis for its biological targets. The ethylamine moiety linked to the benzimidazole core is a common feature in antagonists of biogenic amine receptors, such as the histamine H1 receptor.[9]
Therefore, our proposed characterization follows a logical cascade, beginning with primary screening against high-probability targets, followed by broader safety and liability profiling. This strategy ensures that resources are focused efficiently, allowing for early go/no-go decisions in the drug development pipeline.[8][10]
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 9. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in Cell-Based Studies
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] Benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology (e.g., Bendamustine), infectious diseases (e.g., Albendazole), and gastrointestinal disorders (e.g., Lansoprazole).[2] The versatility of the benzimidazole core allows for chemical modifications that can fine-tune its biological activity, making it a continued focus of drug development efforts.[3][5]
This document provides detailed application notes and protocols for the investigation of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (CAS No. 24625-24-9) in cell-based experimental models. While specific data on this particular derivative is emerging, its structural features—a benzimidazole core and an ethanamine side chain—suggest potential interactions with key cellular targets, including monoamine oxidases and neurotransmitter transporters, as well as potential cytotoxic effects on cancer cells. The following protocols are designed to enable researchers to systematically explore the bioactivity of this compound.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C10H13N3 | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem |
| Appearance | Solid (form may vary) | --- |
| Solubility | Soluble in DMSO and ethanol. Aqueous solubility may be limited. | General Chemical Knowledge |
| Storage | Store at 2-8°C, protected from light and moisture. | General Chemical Knowledge |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
Hypothesized Mechanisms and Potential Cellular Applications
Based on the structure of this compound, two primary areas of investigation are proposed: neuropharmacological activity and anticancer activity . The ethanamine side chain is a common feature in many neuroactive compounds, while the benzimidazole core is prevalent in numerous anticancer agents.
I. Neuropharmacological Profiling
The structural similarity of the ethanamine side chain to monoamine neurotransmitters (e.g., dopamine, serotonin) suggests that this compound may interact with proteins involved in neurotransmission, such as monoamine oxidases (MAOs) and neurotransmitter transporters.
Scientific Rationale: MAOs are enzymes that catalyze the oxidative deamination of monoamines and are critical in regulating neurotransmitter levels.[8][9] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[9][10] This assay will determine if the test compound inhibits the activity of MAO-A or MAO-B.
Experimental Workflow:
Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.
Detailed Protocol:
This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits.[11]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain the desired test concentrations (e.g., 0.01 µM to 100 µM).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.
-
Prepare the MAO substrate (e.g., kynuramine) and a fluorescent probe solution as per the kit protocol.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Include wells for a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).[10][12]
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the substrate/probe solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Scientific Rationale: Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[13] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs. This assay will assess the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Experimental Workflow:
Caption: Workflow for the Neurotransmitter Reuptake Inhibition Assay.
Detailed Protocol:
This protocol is based on methods for assessing neurotransmitter uptake in transfected cell lines.[13][14][15]
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) in the appropriate medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with Krebs-HEPES buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with various concentrations of this compound or a known inhibitor (e.g., fluoxetine for SERT) as a positive control.
-
Initiate uptake by adding the radiolabeled substrate (e.g., [3H]serotonin for SERT) at a concentration near its Km value.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Lyse the cells with a scintillation cocktail and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
-
II. Anticancer Profiling
The benzimidazole scaffold is present in numerous compounds with demonstrated anticancer activity.[2][4] The proposed mechanisms of action for anticancer benzimidazoles are diverse and include inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways.[16][17]
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] This initial screening assay will determine the cytotoxic potential of this compound against various cancer cell lines.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Scientific Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[16] This assay will determine if the test compound alters the distribution of cells in the different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells.
-
Scientific Rationale: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[16]
Experimental Workflow:
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in Preclinical Animal Models
Introduction
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is a heterocyclic compound belonging to the benzimidazole class. Compounds within this class are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties[1][2]. Structurally, this compound shares features with known histamine H1 receptor antagonists, suggesting its potential therapeutic utility in histamine-mediated allergic disorders[3][4]. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in relevant preclinical animal models. The focus will be on models of allergic rhinitis, urticaria (cutaneous anaphylaxis), and pruritus, conditions where histamine H1 receptor antagonism is a validated therapeutic strategy[4].
Scientific Rationale for Model Selection
The selection of appropriate animal models is critical for the preclinical evaluation of a new chemical entity. Based on the probable antihistaminic activity of this compound, the following models are recommended as they recapitulate key pathophysiological features of human allergic diseases driven by histamine release.
-
Ovalbumin-Induced Allergic Rhinitis in Mice: This is a widely used and well-characterized model for studying allergic inflammation of the upper airways.[5][6][7][8][9] It mimics the symptoms of human allergic rhinitis, such as sneezing and nasal rubbing, which are largely mediated by histamine.[9]
-
Passive Cutaneous Anaphylaxis (PCA) in Mice: The PCA model is a classic in vivo assay for Type I hypersensitivity reactions and is particularly useful for assessing the effects of drugs on mast cell degranulation and subsequent increases in vascular permeability, key events in the formation of urticarial wheals.[10][11][12][13][14]
-
Histamine-Induced Pruritus in Mice: This model directly assesses the anti-pruritic (anti-itch) potential of a compound by measuring the reduction in scratching behavior following an intradermal injection of histamine.[15][16][17][18] It provides a direct measure of H1 receptor blockade in the skin.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for evaluating the compound and the underlying signaling pathway in histamine-mediated allergic reactions.
Caption: General workflow for preclinical efficacy evaluation.
Caption: Simplified histamine H1 receptor signaling pathway.
Detailed Protocols
Ovalbumin-Induced Allergic Rhinitis in Mice
This model is suitable for evaluating the compound's ability to alleviate the symptoms of allergic rhinitis.[8][19][20][21][22]
Animals:
-
BALB/c mice (female, 6-8 weeks old) are commonly used as they are known to mount a robust Th2-biased immune response.[20]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide gel (Alum adjuvant)
-
Phosphate-buffered saline (PBS)
-
This compound (Test Compound)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Cetirizine or another known H1 antihistamine
Protocol:
a. Sensitization Phase (Days 0, 7, and 14):
-
Prepare the sensitization solution by mixing OVA (e.g., 20 µg) and alum (e.g., 2 mg) in 200 µL of PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on days 0, 7, and 14 to sensitize the mice to OVA.[22]
-
A control group should receive i.p. injections of PBS with alum only.
b. Challenge and Treatment Phase (Days 21-28):
-
From day 21 to day 28, challenge the sensitized mice daily by intranasal (i.n.) administration of OVA (e.g., 10 µL of a 1% OVA solution in PBS per nostril).
-
Divide the sensitized mice into treatment groups:
-
Vehicle control
-
Test Compound (at least 3 dose levels)
-
Positive control
-
-
Administer the test compound or controls (e.g., orally or i.p.) 30-60 minutes before each intranasal challenge.
c. Efficacy Evaluation:
-
Symptom Scoring: Immediately after the final challenge on day 28, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.[21]
-
Sample Collection: 24 hours after the final challenge, collect blood samples for measurement of OVA-specific IgE levels. Nasal lavage fluid can also be collected to measure inflammatory cell infiltration and cytokine levels.[9]
-
Histopathology: Euthanize the mice and collect the nasal tissues for histological analysis to assess eosinophil infiltration and goblet cell hyperplasia.[8]
Data Presentation:
| Group | Sneezing Counts (mean ± SEM) | Nasal Rubbing Counts (mean ± SEM) | Serum OVA-specific IgE (ng/mL, mean ± SEM) |
| Naive Control | |||
| Vehicle Control | |||
| Test Compound (Low Dose) | |||
| Test Compound (Mid Dose) | |||
| Test Compound (High Dose) | |||
| Positive Control |
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model assesses the compound's ability to inhibit IgE-mediated mast cell degranulation and the resulting increase in vascular permeability.[10][11][13][14]
Animals:
-
BALB/c or C57BL/6 mice (male or female, 6-8 weeks old).
Materials:
-
Anti-dinitrophenol (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound (Test Compound)
-
Vehicle for test compound
-
Positive control: Ketotifen or another mast cell stabilizer/antihistamine
Protocol:
a. Sensitization (Day 0):
-
Inject each mouse intradermally (i.d.) in the pinna of one ear with anti-DNP IgE (e.g., 50 ng in 20 µL of PBS).[14]
-
Inject the contralateral ear with PBS as a control.
b. Challenge and Treatment (Day 1):
-
24 hours after sensitization, administer the test compound or controls to their respective groups.
-
After 30-60 minutes, intravenously (i.v.) inject the mice with DNP-HSA (e.g., 100 µg) mixed with 1% Evans blue dye in PBS.[10][13]
c. Efficacy Evaluation:
-
30 minutes after the challenge, euthanize the mice and dissect the ears.
-
Extract the Evans blue dye from the ear tissue by incubating in formamide overnight at 63°C.[11]
-
Measure the absorbance of the extracted dye using a spectrophotometer at 620 nm. The amount of dye extravasation is proportional to the increase in vascular permeability.
Data Presentation:
| Group | Absorbance at 620 nm (mean ± SEM) | % Inhibition of Dye Extravasation |
| Naive Control | ||
| Vehicle Control | ||
| Test Compound (Low Dose) | ||
| Test Compound (Mid Dose) | ||
| Test Compound (High Dose) | ||
| Positive Control |
Histamine-Induced Pruritus in Mice
This model provides a direct assessment of the compound's antipruritic effect by quantifying scratching behavior.[15][18][23]
Animals:
-
C57BL/6 mice (male, 6-8 weeks old) are often used for behavioral studies.
Materials:
-
Histamine dihydrochloride
-
Sterile saline
-
This compound (Test Compound)
-
Vehicle for test compound
-
Positive control: Diphenhydramine or another H1 antihistamine
Protocol:
a. Acclimatization and Treatment:
-
Place individual mice in observation chambers and allow them to acclimate for at least 30 minutes.
-
Administer the test compound or controls to their respective groups.
b. Induction of Pruritus:
-
30-60 minutes after treatment, administer an intradermal (i.d.) injection of histamine (e.g., 100 µg in 20 µL of saline) into the rostral back or nape of the neck.[18]
c. Efficacy Evaluation:
-
Immediately after the histamine injection, record the scratching behavior of each mouse for 30 minutes.
-
A scratch is defined as a lifting of the hind limb towards the injection site followed by a scratching motion. Count the total number of scratching bouts during the observation period.
Data Presentation:
| Group | Total Scratching Bouts in 30 min (mean ± SEM) | % Reduction in Scratching |
| Saline Control | ||
| Vehicle + Histamine | ||
| Test Compound (Low Dose) + Histamine | ||
| Test Compound (Mid Dose) + Histamine | ||
| Test Compound (High Dose) + Histamine | ||
| Positive Control + Histamine |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Negative Controls (Vehicle): These groups establish the baseline response in each model, against which the effects of the test compound are measured.
-
Positive Controls: The use of a well-characterized H1 antihistamine or mast cell stabilizer will validate the experimental setup and provide a benchmark for the efficacy of this compound.
-
Dose-Response Relationship: Evaluating multiple doses of the test compound allows for the determination of a dose-dependent effect, which strengthens the evidence for its pharmacological activity.
By adhering to these principles, researchers can ensure the generation of robust and reliable data to support the continued development of this compound.
References
- 1. isca.me [isca.me]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of mouse models of allergic rhinitis to study the upper and lower airway link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. criver.com [criver.com]
- 11. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Mouse Models of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocytogen.com [biocytogen.com]
- 17. iasp-pain.org [iasp-pain.org]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 21. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phcog.com [phcog.com]
- 23. meliordiscovery.com [meliordiscovery.com]
Formulation Strategies for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Application Notes and Protocols
This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth formulation strategies for the investigational compound 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] However, they often present formulation challenges, primarily due to poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[2]
This document offers a systematic approach to formulating this compound, beginning with essential preformulation studies to characterize its physicochemical properties. Based on these findings, we present detailed protocols for developing advanced formulations, including solid dispersions and nanoparticle-based systems, designed to enhance the solubility and dissolution rate of this promising compound.
Part 1: Preformulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation development. For this compound (CAS No: 24625-24-9)[3], a comprehensive preformulation investigation is critical. While extensive experimental data for this specific molecule is not widely published, we can extrapolate key parameters from closely related benzimidazole structures and computational predictions to guide our initial formulation approaches.
Physicochemical Properties (Estimated and Experimental)
The following table summarizes the critical physicochemical parameters for this compound and its analogs. It is imperative that these properties are experimentally verified for the specific batch of the API being used.
| Property | Estimated/Reported Value | Significance in Formulation Development |
| Molecular Formula | C₁₀H₁₃N₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 175.23 g/mol | Influences diffusion and dissolution rates. |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | Indicates the lipophilicity of the compound. A value in this range suggests poor aqueous solubility.[4] |
| Aqueous Solubility | Poor (predicted) | The primary challenge to overcome for achieving adequate bioavailability.[2] |
| pKa (Acid Dissociation Constant) | Basic pKa ~ 8.5 - 9.5 (estimated for the ethanamine side chain); Acidic pKa ~ 4.5-5.5 (estimated for the benzimidazole ring) | Determines the ionization state of the molecule at different physiological pH values, impacting solubility and permeability.[5] |
| Melting Point | Not available | Important for solid-state characterization and for formulation processes involving heat, such as hot-melt extrusion. |
| Physical Form | Likely a solid at room temperature | The crystalline or amorphous nature will significantly impact solubility and dissolution.[2] |
Experimental Protocols for Physicochemical Characterization
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This gold-standard method determines the equilibrium solubility of a compound.[5]
-
Add an excess amount of this compound to a known volume of purified water and relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) in sealed flasks.
-
Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
Protocol 2: Determination of pKa (Potentiometric Titration)
-
Prepare a solution of this compound of known concentration.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to determine the pKa values from the inflection points of the titration curve.[5]
Part 2: Formulation Strategies to Enhance Solubility and Bioavailability
Based on the predicted poor aqueous solubility of this compound, the following formulation strategies are recommended. The choice of a specific approach will depend on the desired dosage form, route of administration, and the outcomes of the preformulation studies.
Figure 1: A logical workflow for the formulation development of this compound.
Solid Dispersions
Solid dispersions are a well-established technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the API in a hydrophilic carrier matrix in an amorphous state.[2][8]
Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or a Poloxamer).
-
Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
The drug-to-carrier ratio should be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal composition.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
Characterization of Solid Dispersions:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion.[2]
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity of the drug.[2]
-
In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion to the pure drug.[9]
Nanoparticle-Based Formulations
Reducing the particle size of the API to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity and bioavailability.[10]
Protocol 4: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Polyvinyl alcohol (PVA)).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticles can be collected by centrifugation and washed to remove excess stabilizer.
Protocol 5: Preparation of Lipid-Coated Calcium Phosphate (LCP) Nanoparticles
This method is particularly useful for encapsulating benzimidazole drugs.[11]
-
Dissolve the benzimidazole drug in an acidic CaCl₂ solution.
-
Create a water-in-oil microemulsion by dispersing the acidic drug solution in a mixture of cyclohexane and a non-ionic surfactant (e.g., Igepal CO-520).
-
Prepare a second water-in-oil microemulsion containing Na₂HPO₄ and a lipid such as 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) in chloroform.
-
Mix the two microemulsions with stirring to initiate the formation of drug-loaded calcium phosphate nanoparticles, which are then coated with the lipid layer.
Characterization of Nanoparticles:
-
Dynamic Light Scattering (DLS): To determine the particle size, polydispersity index (PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: To quantify the amount of drug successfully incorporated into the nanoparticles.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, thereby improving their solubility and pharmacokinetic profile.[12][13]
Protocol 6: Preparation of Liposomes by Thin-Film Hydration
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
The resulting liposomal suspension can be sonicated or extruded to reduce the vesicle size and achieve a more uniform size distribution.
Characterization of Liposomes:
-
Particle Size and Zeta Potential Analysis: Using DLS.
-
Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes and quantifying the drug in the liposomal fraction.[13]
-
In Vitro Drug Release: To study the release profile of the drug from the liposomes over time.[14]
Part 3: Analytical Methods and Stability Testing
HPLC Method for Quantification
A robust and validated HPLC method is essential for quantifying this compound in formulation matrices and during stability studies.
Protocol 7: A General HPLC Method for Benzimidazole Derivatives
This method is adapted from established procedures for other benzimidazoles and should be optimized for the specific compound.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 280-300 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared with standard solutions of known concentrations.
Stability Studies
Stability testing is crucial to ensure that the developed formulation maintains its quality, efficacy, and safety over time.
Protocol 8: Stability Assessment
-
Store the developed formulations at different temperature and humidity conditions as per the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH and 40°C/75% RH).[15][16]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Appearance and physical properties (e.g., color, phase separation).
-
Drug content (assay) using the validated HPLC method.
-
Presence of degradation products.
-
For solid dispersions: solid-state properties (DSC, PXRD).
-
For nanoparticles and liposomes: particle size, PDI, and zeta potential.
-
In vitro dissolution or drug release profile.
-
Figure 2: Workflow for the stability assessment of a formulated benzimidazole derivative.
Part 4: Excipient Compatibility
Drug-excipient compatibility studies are a critical preformulation step to identify any potential physical or chemical interactions that could compromise the stability and performance of the final dosage form.[17]
Protocol 9: Excipient Compatibility Screening
-
Prepare binary mixtures of this compound with various commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.[17]
-
Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at initial and final time points using techniques such as:
-
DSC: To detect changes in thermal behavior.
-
FTIR Spectroscopy: To identify any chemical interactions.
-
HPLC: To quantify the drug and detect any degradation products.
-
Conclusion
The formulation of this compound presents a significant, yet manageable, challenge primarily due to its predicted poor aqueous solubility. A systematic approach, beginning with thorough preformulation characterization, is essential for the successful development of a bioavailable drug product. The formulation strategies outlined in this guide, including solid dispersions, nanoparticle systems, and liposomes, offer proven pathways to enhance the solubility and dissolution of benzimidazole derivatives. The detailed protocols provided herein serve as a robust starting point for researchers to develop and optimize a formulation tailored to the specific therapeutic goals for this compound. It is crucial to underscore that all estimated physicochemical properties must be experimentally verified, and the selection of a final formulation should be based on comprehensive characterization and stability data.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride (1158409-28-9) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Frontiers | Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis [frontiersin.org]
- 12. Preparation and Characterisation of Liposomal Formulations of Levamisole and Albendazole Used in Veterinary Medicine | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Quantitative Analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Abstract
This technical guide provides comprehensive and detailed protocols for the quantitative analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a key chemical intermediate in pharmaceutical research and development. Given the importance of accurate quantification in drug development for pharmacokinetic studies, quality control, and metabolic profiling, this document outlines two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental rationale, and adherence to established validation principles.
Introduction to this compound and the Imperative for Accurate Quantification
This compound belongs to the benzimidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Accurate and precise measurement of this compound is paramount for ensuring the safety, efficacy, and quality of potential drug candidates. The analytical methods detailed herein are developed based on the physicochemical properties of benzimidazole derivatives and are designed to be validated in accordance with international regulatory standards, such as the ICH Q2(R1) guidelines.[1][2][3][4][5]
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For the quantification of this compound, two primary techniques are recommended:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is well-suited for the analysis of bulk drug substances, pharmaceutical formulations, and in-process control samples where the concentration of the analyte is relatively high. It is a robust, cost-effective, and widely available technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the method of choice.[6][7] Its ability to selectively detect and quantify the analyte in the presence of complex biological components makes it ideal for pharmacokinetic and metabolic studies.[8][9]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This protocol provides a general framework for the quantification of this compound in pharmaceutical preparations. Method optimization and validation are essential before implementation for routine analysis.
Principle of the Method
The method involves the separation of this compound from potential impurities and degradation products using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or trifluoroacetic acid (for pH adjustment)
-
Reference standard of this compound of known purity.
-
Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and a reasonable run time. A common starting point is a gradient elution from 10% to 90% organic solvent.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
For pharmaceutical formulations, an appropriate extraction procedure may be necessary to isolate the analyte from excipients. This may involve dissolution, sonication, and filtration.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically around 270-280 nm for benzimidazoles).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Parameters (as per ICH Q2(R1))
The developed HPLC-UV method must be validated to ensure its suitability for its intended purpose.[10][11][12] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[10][11] | The peak for the analyte should be well-resolved from other peaks (e.g., impurities, excipients). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.
Principle of the Method
The analyte is first separated from matrix components using reversed-phase liquid chromatography. It is then ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring one or more of its characteristic product ions, providing a high degree of specificity.
Materials and Instrumentation
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A reversed-phase C18 or similar column with a smaller particle size (e.g., < 3 µm) for faster analysis.
-
Chemicals:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
-
Experimental Workflow
Caption: Workflow for quantification by LC-MS/MS.
Detailed Protocol
-
Sample Preparation (from Plasma):
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add the internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 5-10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate and reconstitute.
-
-
-
LC Conditions (Typical):
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 2 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For this compound (MW: 175.23), the protonated molecule [M+H]⁺ at m/z 176.2 would be the precursor ion. Product ions would be determined by fragmentation.
-
Example MRM Transitions (to be optimized):
-
Analyte: 176.2 -> [Product Ion 1], 176.2 -> [Product Ion 2]
-
Internal Standard: [Precursor Ion] -> [Product Ion]
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Method Validation for Bioanalytical Applications
Validation of bioanalytical methods should follow guidelines from regulatory bodies like the FDA or EMA. Key parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Linearity, Range, LLOQ | As described for HPLC-UV, but with a focus on the lower limit of quantification (LLOQ). | LLOQ should be determined with acceptable precision (≤ 20% RSD) and accuracy (± 20%). |
| Accuracy and Precision | Determined at multiple concentration levels (LLOQ, low, mid, and high QC samples). | For QC samples, the mean concentration should be within ± 15% of the nominal value (± 20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Concluding Remarks
The analytical methods presented in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical needs. It is imperative that any method chosen is subjected to a thorough validation process to ensure the integrity of the generated data, in line with established scientific and regulatory standards.[13][14]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. benchchem.com [benchchem.com]
- 9. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve reaction yield and product purity.
The primary and most established method for synthesizing this and similar benzimidazole derivatives is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and heat.[1][2] For the target molecule, this translates to the reaction between 4-methyl-1,2-phenylenediamine and β-alanine .
Troubleshooting Guide: Overcoming Low Reaction Yield
Low yields are a frequent challenge in benzimidazole synthesis. This section addresses the most common issues in a question-and-answer format to help you systematically diagnose and resolve problems in your experiment.
Question 1: My reaction is resulting in a very low yield or no product at all. What are the primary causes and how can I fix this?
Answer: A low or non-existent yield points to fundamental issues with reagents or reaction conditions. A systematic evaluation is key to pinpointing the problem.[3]
1. Reagent Quality and Stoichiometry:
-
Purity of 4-methyl-1,2-phenylenediamine: This starting material is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the reaction.[4] Ensure you are using a high-purity reagent. If the material is old or discolored (typically pink or brown), consider purification by recrystallization or using a fresh bottle. Using the dihydrochloride salt of the diamine can sometimes reduce colored impurities.[5]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the carboxylic acid (β-alanine, ~1.1 to 1.2 equivalents) can help drive the initial acylation step and improve conversion.
2. Suboptimal Reaction Conditions:
-
Acid Catalyst: The Phillips reaction requires a strong acid catalyst to facilitate both the initial acylation and the final dehydrative cyclization.[1][6]
-
4N Hydrochloric Acid (HCl): This is the classic and most common choice. It is effective and easy to handle.
-
Polyphosphoric Acid (PPA): PPA can act as both the catalyst and the solvent and is highly effective at promoting the necessary dehydration at high temperatures (130-200°C).[7] It is particularly useful if standard HCl catalysis is failing.
-
-
Temperature and Reaction Time: This condensation requires significant thermal energy to overcome the activation barrier for cyclization and dehydration.
-
Temperature: A common issue is insufficient heating. The reaction is often refluxed in dilute HCl, meaning the temperature will be around 100-110°C.[8] If using PPA, higher temperatures are necessary.[7]
-
Time: These reactions can be slow. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC rather than relying on a fixed reaction time.[9] Reactions can take anywhere from a few hours to over 20 hours.[7]
-
3. Reaction Atmosphere:
-
Inert Atmosphere: To prevent the oxidation of the electron-rich 4-methyl-1,2-phenylenediamine, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][7] This minimizes the formation of yield-reducing side products.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to diagnose and resolve low product yield.
Question 2: My TLC shows multiple spots, including unreacted starting material and potential side products. What is happening?
Answer: A complex reaction mixture indicates either an incomplete reaction or the formation of stable side products.
-
Incomplete Reaction: If you see a persistent spot for 4-methyl-1,2-phenylenediamine, the reaction has not gone to completion. This reinforces the need to optimize temperature and reaction time as discussed above.[8]
-
Formation of N,N'-diacetylated Side Product: A potential side reaction is the acylation of both amino groups of the diamine by β-alanine, forming a linear diamide. This intermediate may be slow to cyclize or may not cyclize at all under the reaction conditions. This is more common if the reaction temperature is too low to favor the subsequent dehydration and ring closure.
-
Oxidative Degradation: As mentioned, the diamine starting material is sensitive to air. The appearance of dark, baseline material on the TLC plate is often indicative of oxidation and polymerization, which can consume starting material and complicate purification.
Solution:
-
Optimize Stoichiometry: Avoid a large excess of β-alanine to minimize di-acylation.
-
Ensure Sufficient Heat: Drive the reaction towards the cyclized product by maintaining a sufficiently high temperature (>100°C).
-
Use an Inert Atmosphere: Protect the starting material from oxidative side reactions.[4]
Question 3: I have a reasonable crude yield, but the product is a dark, oily substance that is difficult to purify. How can I improve my work-up and purification?
Answer: Purification challenges are often due to colored impurities from oxidation or residual acid.
-
Neutralization: After the reaction is complete, the mixture will be strongly acidic. It must be carefully neutralized, typically by cooling it in an ice bath and slowly adding a base like aqueous sodium hydroxide or sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). The product should precipitate as a solid.
-
Decolorization: If the isolated crude product is colored (yellow, brown, or black), this is likely due to high-molecular-weight impurities. These can often be removed by treating a solution of the crude product with activated carbon.[4] Dissolve the product in a suitable solvent (e.g., boiling water or ethanol), add a small amount of activated carbon, heat for 15-20 minutes, and then filter the hot solution through a pad of celite.[10]
-
Recrystallization: The final product can be purified by recrystallization. A common solvent for this is water or an ethanol/water mixture.[10] The goal is to dissolve the product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is an effective alternative for removing polar impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via the Phillips condensation mechanism. It involves two key stages: initial N-acylation followed by an intramolecular cyclization and dehydration.[1][11]
-
Protonation & Acylation: The carboxylic acid (β-alanine) is protonated by the strong acid catalyst. One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the protonated β-alanine to form a tetrahedral intermediate. Loss of water yields the N-acylated intermediate.
-
Cyclization & Dehydration: The second, unreacted amino group on the benzene ring then attacks the amide carbonyl carbon in an intramolecular fashion. This ring-closing step forms a cyclic intermediate which, after proton transfers, eliminates a molecule of water to form the stable, aromatic benzimidazole ring.
Phillips Condensation Mechanism
Caption: The key stages of the Phillips condensation reaction.
Q2: What are the recommended starting conditions for this synthesis?
A2: A robust starting point is crucial for optimization. The following parameters, based on standard Phillips condensation protocols, are recommended.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reactants | 4-methyl-1,2-phenylenediamine, β-alanine | Use high-purity diamine. Consider using the dihydrochloride salt to minimize oxidation.[5] |
| Molar Ratio | 1 : 1.1 (Diamine : β-Alanine) | A slight excess of the acid can help drive the reaction to completion. |
| Catalyst/Solvent | 4N Hydrochloric Acid (HCl) | A classic, effective, and readily available acidic medium.[1] |
| Temperature | 100-110 °C (Reflux) | Essential for overcoming the activation energy of the cyclization and dehydration steps.[8] |
| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation of the electron-rich diamine starting material.[7] |
| Reaction Time | 4-24 hours | Must be determined by monitoring. Do not rely on a fixed time.[9] |
| Monitoring | TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) | Track the disappearance of the diamine starting material to determine reaction completion. |
Q3: Are there any "greener" or more modern synthetic alternatives?
A3: Yes, significant research has focused on developing more environmentally benign methods for benzimidazole synthesis. While the Phillips condensation is robust, alternatives include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields.[5]
-
Heterogeneous Catalysis: Using solid-supported catalysts (e.g., gold nanoparticles on an oxide support) can allow for milder reaction conditions (even room temperature) and easier catalyst recovery and reuse.[12][13]
-
Solvent-Free Reactions: Some methods involve heating the reactants together without a solvent, reducing waste and simplifying work-up.[6][14]
These methods may require more initial setup and optimization but can offer significant advantages in terms of efficiency and environmental impact.
Detailed Experimental Protocol (Phillips Condensation)
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
β-Alanine (1.1 eq)
-
4N Hydrochloric Acid
-
10% Aqueous Sodium Hydroxide (NaOH) Solution
-
Activated Carbon
-
Celite
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Addition: Add sufficient 4N hydrochloric acid to fully dissolve the reactants and create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace air. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. Withdraw a small aliquot, neutralize it with a drop of concentrated NH₄OH, and spot it on a TLC plate. The reaction is complete when the 4-methyl-1,2-phenylenediamine spot is no longer visible.
-
Cooling and Neutralization: Once complete, cool the reaction flask in an ice-water bath to 0-5°C. Slowly and carefully add 10% aqueous NaOH solution with stirring until the pH of the mixture is ~8. The crude product should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Decolorization & Recrystallization:
-
Transfer the crude solid to a new flask and add a minimal amount of hot deionized water to dissolve it completely.
-
Add a small amount of activated carbon (approx. 2-5% by weight of the crude product).
-
Heat the mixture at a gentle boil for 15 minutes.
-
Filter the hot solution through a pre-heated funnel containing a small pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point to confirm its identity and purity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. banglajol.info [banglajol.info]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. eurekaselect.com [eurekaselect.com]
Technical Support Center: Addressing Solubility Challenges of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Welcome to the technical support center for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. Benzimidazole derivatives are a well-established class of molecules with significant therapeutic potential; however, they are often characterized by poor aqueous solubility, which can be a rate-limiting factor for in vitro assays and in vivo studies.[1]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you overcome these challenges. The strategies outlined herein are based on fundamental physicochemical principles and established formulation techniques for poorly soluble, weakly basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Implications |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃ | --- |
| Molecular Weight | 175.23 g/mol | --- |
| pKa (most basic) | 8.0 - 9.5 | The primary amine on the ethyl side chain is the most basic center. This means the compound's charge and, therefore, solubility will be highly dependent on pH.[2] |
| logP (Partition Coeff.) | 1.5 - 2.5 | The benzimidazole ring system is hydrophobic, contributing to poor water solubility. This logP range suggests the compound is lipophilic.[3][4] |
| Aqueous Solubility | Poor at neutral pH | The hydrophobic nature of the molecule limits its interaction with water at physiological pH (7.4), where the amine is only partially protonated.[1] |
| BCS Classification | Likely Class II | Assumed to have low solubility and high permeability, a common characteristic of benzimidazole derivatives.[4][5] |
Q2: Why is this compound poorly soluble in neutral aqueous solutions like PBS (pH 7.4)?
The poor solubility stems from two main structural features:
-
The Hydrophobic Core : The 5-methyl-benzimidazole ring is a large, relatively non-polar structure that is energetically unfavorable to solvate with water molecules.
-
The Ionization State : As a weak base, the ethylamine side chain's degree of protonation is governed by the solution's pH.[2] At a neutral pH of 7.4, which is below the predicted pKa, a significant portion of the molecules will be in the protonated, cationic form (BH+). While this charged form is more soluble than the free base (B), the equilibrium may not be sufficient to overcome the molecule's inherent hydrophobicity, leading to low overall solubility.
Q3: How does pH dramatically affect the solubility of this compound?
The solubility of a weakly basic compound like this compound increases significantly as the pH of the solution decreases.[4]
-
Mechanism : According to the Henderson-Hasselbalch equation, when the pH is lowered to be much less than the pKa of the amine group, the equilibrium shifts almost completely toward the protonated (cationic) form.[6] This charged species can form stronger ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[7] Conversely, in basic conditions (pH > pKa), the compound will exist primarily as the uncharged, poorly soluble free base.
Q4: What is the recommended solvent for preparing a high-concentration stock solution?
For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, water-miscible organic solvent capable of dissolving most benzimidazole derivatives.
Best Practices for DMSO Stock Solutions:
-
Concentration : Prepare a stock solution at a concentration of 10-50 mM.
-
Storage : Store at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
-
Caution : Be aware that DMSO can be toxic to cells. For most in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[8] Always run a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.
Troubleshooting Guide: Experimental Scenarios
Scenario 1: "My compound precipitated when I diluted my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4). What happened and how can I fix it?"
This is a classic problem known as "solvent-shift" precipitation. The compound is soluble in the 100% organic environment of the DMSO stock but crashes out when diluted into a predominantly aqueous environment where its solubility is much lower.
Below is a decision workflow to address this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Troubleshooting Steps:
-
Strategy 1: pH Adjustment (Primary Recommendation)
-
Rationale : This is the most effective first step for a basic compound. By lowering the pH of your aqueous buffer, you will protonate the ethylamine group, dramatically increasing solubility.[4]
-
Action : Prepare your buffer (e.g., saline or a citrate buffer) and adjust the pH to a value at least 2 units below the compound's pKa. A pH of 4.0-5.0 is a good starting point. See Protocol 1 for a detailed methodology. Remember to check if this lower pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Strategy 2: Incorporate Co-solvents
-
Rationale : If pH adjustment is not feasible or insufficient, adding a water-miscible organic solvent (a co-solvent) to the final aqueous solution can increase solubility by reducing the polarity of the solvent system.[9][10]
-
Action : Introduce a co-solvent into your final buffer. The choice of co-solvent depends on the application. See Table 2 for recommendations and Protocol 2 for a screening method. Always include a vehicle control with the same co-solvent concentration.
-
Table 2: Recommended Co-solvents for Solubility Enhancement
| Co-solvent | Application | Typical Starting Conc. (v/v) | Considerations |
|---|---|---|---|
| Ethanol | In vitro | 1-5% | Can affect cell membranes at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | In vitro / In vivo | 5-20% | Generally well-tolerated in vivo.[11] |
| Propylene Glycol | In vitro / In vivo | 5-20% | Common vehicle for oral and parenteral formulations.[10] |
| DMSO | In vitro only | < 0.5% | Use should be minimized due to potential cellular effects.[8] |
-
Strategy 3: Cyclodextrin Complexation
-
Rationale : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble benzimidazole portion of the molecule, forming an inclusion complex that is highly water-soluble.[1][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used due to its high water solubility and low toxicity.[13]
-
Action : Dissolve HPβCD in your buffer before adding the compound. This is a very effective method for significantly increasing aqueous solubility, often by orders of magnitude.[13][14] See Protocol 3 for conducting a phase solubility study to determine the optimal concentration.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Solution
Objective: To prepare a solution of the compound by leveraging its pH-dependent solubility.
-
Prepare Acidic Diluent : Start with deionized water or 0.9% saline. Add a small amount of a strong acid (e.g., 1 M HCl) dropwise while monitoring with a calibrated pH meter until the desired pH (e.g., 4.0) is reached.
-
Weigh Compound : Accurately weigh the required amount of this compound free base or its salt form.
-
Dissolution : Add the compound directly to the acidic diluent. Stir or vortex until fully dissolved. Gentle heating (37°C) or sonication can be used to aid dissolution.
-
Final pH Check : After dissolution, check the pH again and adjust if necessary.
-
Sterilization (if required) : Sterilize the final solution by filtering through a 0.22 µm syringe filter that is compatible with acidic solutions.
Protocol 2: Screening for Co-solvent Solubility Enhancement
Objective: To quickly determine an effective co-solvent system for your desired concentration.
-
Prepare Co-solvent Systems : In separate vials, prepare a series of your primary aqueous buffer (e.g., PBS) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% PEG 400).
-
Add Compound : Add a pre-weighed amount of the compound to each vial to achieve a final concentration slightly above your target.
-
Equilibrate : Cap the vials and mix on a rotator or shaker at a constant temperature (e.g., 25°C) for 2-4 hours.
-
Observe : Visually inspect each vial for undissolved material. The lowest co-solvent concentration that results in a clear solution is your lead formulation.
-
Confirmation : For quantitative results, centrifuge the samples at high speed, collect the supernatant, and determine the concentration using a validated analytical method like HPLC-UV.
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HPβCD)
Objective: To quantify the increase in compound solubility as a function of HPβCD concentration.[8]
-
Prepare HPβCD Solutions : Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 20 mM) in your chosen buffer.[8]
-
Add Excess Compound : Add an excess amount of this compound to each HPβCD solution. Ensure a small amount of solid material remains undissolved in each vial.
-
Equilibrate : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[8]
-
Sample Preparation : After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.
-
Analysis : Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Plotting : Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HPβCD (X-axis). The slope of this line can be used to determine the complexation efficiency.
Table 3: Example Data from a Phase Solubility Study
| [HPβCD] (mM) | [Compound] (µg/mL) |
|---|---|
| 0 | 5.2 |
| 1 | 25.8 |
| 2 | 48.1 |
| 5 | 120.5 |
| 10 | 251.3 |
| 20 | 505.9 |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride (1158409-28-9) for sale [vulcanchem.com]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. researchgate.net [researchgate.net]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability Assessment of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. This guide is designed for our partners in research, discovery, and drug development. As scientists who work intimately with this and similar molecules, we understand that ensuring compound integrity is paramount to generating reliable and reproducible data. The stability of a compound is not a static property but a dynamic characteristic influenced by a range of environmental factors.
This document synthesizes our in-house expertise with established international guidelines to provide you with a practical, in-depth resource for assessing the stability of this compound. We will explore its likely sensitivities based on the well-characterized benzimidazole core, troubleshoot common experimental hurdles, and provide robust protocols to build a comprehensive stability profile.
Part 1: Frequently Asked Questions (FAQs) on Stability Profile
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on the general stability of benzimidazole derivatives, it is recommended to store this compound in solid form in a cool, dark, and dry place.[1] For long-term storage, maintaining the compound at 4°C or -20°C in a tightly sealed container, protected from light and moisture, is advisable to minimize degradation.[2]
Q2: How sensitive is this compound to light?
A2: The benzimidazole core structure is known to be photosensitive, particularly when in solution.[3][4] Exposure to UV or even ambient light can induce photodegradation.[5] Therefore, all solutions should be prepared fresh and stored in amber vials or protected from light by wrapping containers in aluminum foil. Solid-state photostability is generally higher, but protection from light is still a crucial precautionary measure.[3]
Q3: What are the likely degradation pathways for this compound?
A3: While specific data for this exact molecule is limited, the benzimidazole class is susceptible to three primary degradation pathways that you must consider:
-
Oxidation: The benzimidazole ring system, particularly the electron-rich benzene portion, can be susceptible to oxidative degradation.[6][7] This can lead to the formation of N-oxides or ring-opened byproducts.
-
Hydrolysis: Although the core ring is relatively stable, extreme pH conditions (strong acid or base) can promote hydrolysis, potentially affecting the imidazole ring or side chain.[1]
-
Photodegradation: As mentioned, exposure to light can lead to complex reactions, including dimerization or photohydrolysis of the imidazole ring.[8]
Q4: Is a "forced degradation" or "stress testing" study necessary for this compound?
A4: Absolutely. A forced degradation study is a critical component of any stability assessment and is mandated by regulatory bodies like the ICH.[9][10] This process involves intentionally exposing the compound to harsh conditions (e.g., high heat, humidity, strong acid/base, oxidation, and intense light) to rapidly identify potential degradation products and establish the compound's intrinsic stability.[11] The results are essential for developing a stability-indicating analytical method—a method that can accurately measure the active compound in the presence of its degradants.[10][12]
Part 2: Troubleshooting Guide for Common Stability Issues
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: I'm analyzing my compound via HPLC-UV and see new, unexpected peaks appearing over time. How do I identify them?
-
Plausible Cause: You are likely observing degradation products. The first step is to determine the source of the stress. Have your samples been exposed to light? Are they in an acidic or basic solution? Were they prepared at an elevated temperature?
-
Troubleshooting Steps:
-
Systematic Investigation: Conduct a controlled forced degradation study (see protocol below) to correlate the unknown peaks with specific stress conditions (acid, base, peroxide, light, heat). This provides tentative identification.
-
Mass Spectrometry Analysis: To definitively identify the unknown peaks, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[1] This will provide the mass-to-charge ratio (m/z) of each impurity, allowing you to deduce its molecular formula and propose a structure.
-
Review Literature: Search for known degradation pathways of structurally similar benzimidazoles. Common degradants often involve oxidation of the benzene ring or reactions at the ethylamine side chain.[6]
-
Issue 2: The peak area for my main compound is decreasing, but I don't see any corresponding new peaks in the chromatogram. What's happening?
-
Plausible Cause: This "mass balance" issue is common and can be attributed to several factors.
-
Troubleshooting Steps:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are thus invisible to a UV detector.[1]
-
Solution: Analyze your samples using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
-
-
Precipitation: The compound or its degradants may be precipitating out of the solution, especially if the solvent is not optimal or if the sample has been stored at a lower temperature.
-
Solution: Visually inspect your vials for any solid material. Re-solubilize by gentle warming or sonication, or consider using a different solvent system.
-
-
Adsorption: The compound may be adsorbing to the surface of the container (e.g., glass vials).[1]
-
Solution: Try using silanized glass vials or polypropylene tubes to minimize surface interactions.
-
-
Formation of Volatile or Insoluble Products: Degradation may be producing volatile compounds that are lost from the sample or highly polar/polymeric materials that do not elute from the HPLC column.
-
Logical Flow for Impurity Identification
The following diagram illustrates the decision-making process when encountering unknown peaks in a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Technical Support Center: Optimization of N-Alkylation of Benzimidazoles
Welcome to the technical support center for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this crucial synthetic transformation. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the causality behind experimental choices, ensuring your success at the bench.
Introduction: The Chemistry of N-Alkylation
The N-alkylation of benzimidazoles is a fundamental reaction in medicinal chemistry and materials science, as the resulting N-substituted benzimidazoles are privileged scaffolds in numerous biologically active compounds.[1][2] The reaction typically proceeds via an SN2 mechanism where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking an electrophilic alkylating agent. The core challenge often lies in controlling the reaction conditions to achieve high yields and, particularly with unsymmetrical benzimidazoles, high regioselectivity.
dot
Caption: General mechanism of N-alkylation of benzimidazole.
Troubleshooting Guide
Navigating the complexities of N-alkylation requires a systematic approach to troubleshooting. This section addresses common problems, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to No Yield | 1. Insufficient Basicity: The chosen base is too weak to effectively deprotonate the benzimidazole N-H bond. | - Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][4] - Rationale: Stronger bases ensure a higher concentration of the reactive benzimidazolide anion at equilibrium, driving the reaction forward. |
| 2. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., R-Cl vs. R-Br or R-I). | - Solution: If using an alkyl chloride, switch to the corresponding bromide or iodide. - Rationale: The reaction rate in SN2 reactions is dependent on the leaving group's ability to stabilize a negative charge. The order of reactivity is I > Br > Cl > F.[4] | |
| 3. Inappropriate Solvent: The solvent may not adequately dissolve the reactants or may be protic, quenching the benzimidazolide anion. | - Solution: Use a polar aprotic solvent like DMF, acetonitrile (MeCN), or THF.[4][5] For solubility issues with certain substrates, using sodium dodecyl sulfate (SDS) in an aqueous medium can enhance reaction rates.[6] - Rationale: Polar aprotic solvents solvate the cation of the base but not the anion, increasing the anion's nucleophilicity. Protic solvents (e.g., ethanol) can protonate the benzimidazolide anion, rendering it non-nucleophilic. | |
| 4. Low Reaction Temperature: The activation energy for the reaction is not being met. | - Solution: Increase the reaction temperature. Refluxing in acetonitrile or heating in DMF are common strategies.[4] - Rationale: Higher temperatures provide the necessary kinetic energy for the reactants to overcome the activation barrier, increasing the reaction rate. | |
| Poor Regioselectivity (Mixture of N1/N3 Isomers) | 1. Tautomerism: Unsymmetrical benzimidazoles exist as a mixture of two tautomers in solution, both of which can be alkylated.[5] | - Solution: The choice of base and solvent is critical. Strong, non-nucleophilic bases like NaH in aprotic solvents (e.g., THF) often favor alkylation at the less sterically hindered nitrogen (N1).[3][7] - Rationale: The base can influence the position of the tautomeric equilibrium. Additionally, the counter-ion of the base can coordinate to one of the nitrogen atoms, sterically directing the alkylating agent to the other. |
| 2. Steric and Electronic Ambiguity: The substituents on the benzimidazole ring do not provide a strong bias for alkylation at one nitrogen over the other. | - Solution: Modify the alkylating agent. A bulkier alkylating agent will be more sensitive to steric hindrance, potentially increasing selectivity for the less hindered nitrogen.[3] - Rationale: Increasing the steric demand of the electrophile enhances the difference in activation energies for attack at the two non-equivalent nitrogen atoms. | |
| Formation of Side Products | 1. Over-alkylation (Quaternary Salt Formation): The N-alkylated product is further alkylated to form a benzimidazolium salt.[4][8] | - Solution: Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. Avoid large excesses and prolonged reaction times at high temperatures.[4] - Rationale: The N-alkylated benzimidazole can still be nucleophilic. Limiting the amount of the electrophile minimizes the probability of a second alkylation event. |
| 2. Ring Opening: The benzimidazole ring opens, leading to decomposition. | - Solution: This is more common with excess alkylating agent at elevated temperatures.[4][6] Use milder conditions (lower temperature, shorter reaction time) if ring opening is observed. - Rationale: Excessive alkylation can lead to a highly electrophilic quaternary salt that can be susceptible to nucleophilic attack and subsequent ring opening. | |
| 3. C-Alkylation: Alkylation occurs on the benzene ring of the benzimidazole. | - Solution: This is a minor side reaction, but can be minimized by ensuring complete deprotonation of the nitrogen before the alkylating agent reacts.[4] - Rationale: The benzimidazolide anion is the primary nucleophile. If conditions allow for neutral benzimidazole to be present, electrophilic attack on the electron-rich benzene ring can occur, albeit slowly. |
dot
Caption: Troubleshooting decision tree for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-alkylation of unsymmetrical benzimidazoles?
A1: The regiochemical outcome is a result of a delicate interplay between steric effects, electronic effects, and reaction conditions.
-
Steric Effects: Bulky substituents on the benzimidazole ring will generally direct alkylation to the less sterically hindered nitrogen.[3][5] Similarly, using a larger alkylating agent can enhance this effect.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[3][8] Conversely, electron-donating groups can enhance the reactivity of the nearby nitrogen.[5]
-
Reaction Conditions: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF are known to provide excellent regioselectivity, often favoring the N1 position for many substrates.[3][7]
Q2: Are there "green" or more sustainable approaches to N-alkylation?
A2: Yes, significant progress has been made in developing more environmentally friendly protocols. One approach involves using alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, catalyzed by transition metals like ruthenium or iron.[9] This method generates water as the only byproduct. Another strategy employs aqueous basic mediums, sometimes with surfactants like SDS to overcome solubility issues, thereby avoiding volatile organic compounds (VOCs).[6]
Q3: How can I favor the formation of the thermodynamically less stable, more sterically hindered regioisomer?
A3: Synthesizing the more sterically hindered isomer is a known challenge that often requires specialized methods. One successful strategy involves the use of organomagnesium reagents as bases, which have been shown to direct alkylation to the more sterically crowded nitrogen.[10] Biocatalytic methods using engineered enzymes like methyltransferases can also provide exceptional selectivity for the more hindered isomer under mild conditions.[3]
Q4: What are the best practices for purifying N-alkylated benzimidazoles?
A4: The purification strategy depends on the properties of the product and impurities.
-
Column Chromatography: This is the most common and effective method, especially for separating regioisomers.[4][5] A typical setup uses silica gel as the stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Recrystallization: If your product is a solid with suitable solubility properties, recrystallization can be an efficient method for purification, particularly on a larger scale.
-
Acid-Base Extraction: An initial workup involving an acid wash can help remove any unreacted basic starting materials or byproducts.
Optimized Experimental Protocol: General N-Alkylation using NaH/DMF
This protocol describes a robust and widely applicable method for the N-alkylation of a generic benzimidazole with an alkyl halide.
Materials:
-
Substituted Benzimidazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkylating Agent (e.g., Alkyl Bromide, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add the NaH (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and protic solvents, evolving flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, and the solution may become clearer.
-
-
Alkylation:
-
Cool the mixture back down to 0 °C.
-
Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-60 °C) may be required for less reactive alkylating agents.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated benzimidazole.
-
dot
Caption: Step-by-step experimental workflow for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 7. d-nb.info [d-nb.info]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Acquired Resistance to Benzimidazole Derivatives in Cancer Cells
Prepared by the Gemini Senior Application Scientist Team
Introduction
Benzimidazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization to the inhibition of key signaling pathways and epigenetic modulation.[1][2][3][4] However, as with many chemotherapeutic agents, the development of acquired resistance in cancer cells is a significant clinical hurdle, limiting their long-term efficacy.[2][4]
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in cancer research involving benzimidazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to acquired resistance. Our goal is to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to a novel benzimidazole derivative, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
A1: This is a common observation in drug efficacy studies. To rigorously confirm acquired resistance, a multi-pronged approach is recommended:
-
Dose-Response Curve Shift: The most direct method is to perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to generate dose-response curves for both the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) value for the treated line compared to the parental line is a strong indicator of resistance.
-
Washout Experiment: To rule out transient drug tolerance, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the benzimidazole derivative. If the resistance phenotype persists, it is more likely to be a stable, acquired resistance.
-
Clonogenic Assay: A clonogenic or colony formation assay can provide insights into the long-term survival and proliferative capacity of single cells. A higher number of colonies formed by the suspected resistant cells in the presence of the drug, compared to the parental cells, indicates a resistant phenotype.
Q2: What are the primary molecular mechanisms that drive acquired resistance to benzimidazole derivatives in cancer cells?
A2: Acquired resistance to benzimidazole derivatives is a complex phenomenon driven by several molecular alterations. The most well-documented mechanisms include:
-
Alterations in the Drug Target (β-tubulin):
-
Mutations: Single nucleotide polymorphisms (SNPs) in the β-tubulin gene can lead to amino acid substitutions that alter the drug-binding pocket, reducing the affinity of benzimidazole derivatives.[5][6][7] Common mutation sites are found at codons 134, 167, 198, and 200.[6][7]
-
Isotype Switching: Cancer cells can alter the expression levels of different β-tubulin isotypes.[5][8][9] Overexpression of certain isotypes, such as class III β-tubulin (TUBB3), has been linked to resistance to microtubule-targeting agents.[5][9][10]
-
Post-Translational Modifications (PTMs): Changes in PTMs like acetylation, detyrosination, and polyglutamylation can affect microtubule stability and dynamics, thereby influencing drug sensitivity.[11][12][13][14][15]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump benzimidazole derivatives out of the cancer cell, reducing their intracellular concentration and efficacy.[16][17][18][19][20]
-
Activation of Alternative Survival Pathways: Cancer cells can bypass the drug's effects by upregulating pro-survival signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways.[1]
-
Epigenetic Modifications: Alterations in DNA methylation and histone modifications can lead to changes in the expression of genes involved in drug resistance.[3][21][22][23]
-
Tumor Microenvironment Influence: The tumor microenvironment, including stromal cells and the extracellular matrix, can contribute to drug resistance by creating physical barriers to drug penetration and by secreting factors that promote cancer cell survival.[24][25][26]
Q3: I suspect tubulin mutations are responsible for the resistance I'm observing. How can I investigate this?
A3: To investigate the role of tubulin mutations, you should:
-
Sequence the β-tubulin Gene: Extract genomic DNA from both your parental and resistant cell lines. Amplify the coding region of the relevant β-tubulin isotype genes (e.g., TUBB, TUBB3) using PCR and perform Sanger sequencing to identify any mutations. Compare the sequences to the reference genome to pinpoint any amino acid changes.
-
Molecular Modeling: If a mutation is identified, use molecular docking and dynamics simulations to predict how the amino acid change might affect the binding of your benzimidazole derivative to the β-tubulin protein.[6]
-
Functional Validation: To confirm that the mutation confers resistance, you can use site-directed mutagenesis to introduce the identified mutation into a sensitive cell line and then assess its sensitivity to the drug. Conversely, you could use CRISPR-Cas9 to correct the mutation in the resistant line and see if sensitivity is restored.
Q4: How can I assess if drug efflux is the primary resistance mechanism in my cell line?
A4: To determine the involvement of drug efflux pumps:
-
Use of Efflux Pump Inhibitors: Co-treat your resistant cells with the benzimidazole derivative and a known inhibitor of ABC transporters (e.g., verapamil for P-gp, Ko143 for BCRP). If the inhibitor restores sensitivity to the benzimidazole derivative, it strongly suggests that drug efflux is a key resistance mechanism.
-
Rhodamine 123/Hoechst 33342 Efflux Assay: These fluorescent dyes are substrates for P-gp and BCRP, respectively. Incubate your parental and resistant cells with the dye and measure the intracellular fluorescence over time using flow cytometry. Resistant cells with high efflux pump activity will show lower fluorescence accumulation.
-
Western Blotting/qRT-PCR: Analyze the protein and mRNA expression levels of common ABC transporters (P-gp, BCRP, MRP1) in your parental and resistant cell lines. A significant upregulation in the resistant cells points towards an efflux-mediated resistance mechanism.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell Seeding Density Variation | Optimize and standardize the cell seeding density for your specific cell line. Ensure even cell distribution in each well. | Cell density can influence growth rate and drug sensitivity. Over-confluent or sparse cultures can lead to variable results. |
| Drug Solubilization Issues | Ensure the benzimidazole derivative is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh drug dilutions for each experiment. | Poor solubility can lead to inaccurate drug concentrations and precipitation in the culture medium, affecting drug availability to the cells.[27] |
| Incubation Time | Optimize the drug incubation time. A typical range is 48-72 hours, but this can be cell line and drug-dependent. | Insufficient incubation time may not allow for the full cytotoxic or cytostatic effects of the drug to manifest. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. | Evaporation can concentrate the drug and media components in the outer wells, leading to skewed results. |
Problem 2: Difficulty in Generating a Benzimidazole-Resistant Cell Line
| Potential Cause | Recommended Solution | Scientific Rationale |
| Sub-lethal Drug Concentration | Start with a drug concentration around the IC50 value and gradually increase it in a stepwise manner over several weeks to months. | Continuous exposure to a sub-lethal dose allows for the selection and expansion of pre-existing resistant cells or the gradual development of resistance mechanisms. |
| Cell Line Heterogeneity | If the parental cell line is highly heterogeneous, consider single-cell cloning to establish a more uniform population before inducing resistance. | A heterogeneous population may contain a mix of sensitive and intrinsically resistant cells, making the selection process less efficient. |
| Drug Instability | Check the stability of your benzimidazole derivative in culture medium over the incubation period. Replace the drug-containing medium every 2-3 days if necessary. | Some compounds may degrade in the culture environment, reducing the selective pressure over time. |
Problem 3: Off-Target Effects Observed with Benzimidazole Derivatives
| Potential Cause | Recommended Solution | Scientific Rationale |
| Broad Kinase Inhibition | Profile the kinase inhibitory activity of your compound against a panel of kinases. | Many benzimidazole derivatives can inhibit multiple kinases, which may contribute to off-target effects.[1] |
| Induction of Oxidative Stress | Measure reactive oxygen species (ROS) levels in treated cells. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates the off-target effects. | Some benzimidazole compounds can induce oxidative stress, leading to non-specific cytotoxicity.[1] |
| Epigenetic Modulation | Assess the effect of your compound on global DNA methylation or histone acetylation levels. | Benzimidazole derivatives can act as epigenetic modulators, which can have widespread effects on gene expression.[3][21] |
Experimental Workflows & Signaling Pathways
Workflow for Investigating Acquired Benzimidazole Resistance
Caption: Workflow for confirming and characterizing acquired resistance.
Signaling Pathways in Benzimidazole Resistance
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations of beta-tubulin isotypes in breast cancer cells resistant to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drug efflux by Breast Cancer Resistance Protein (BCRP) is a mechanism of resistance to the benzimidazole insulin-like growth factor receptor/insulin receptor inhibitor, BMS-536924 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amhsr.org [amhsr.org]
- 18. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 19. researchgate.net [researchgate.net]
- 20. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Antimicrobial resistance and mechanisms of epigenetic regulation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Strategies to Minimize the Cytotoxicity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and Related Benzimidazole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for managing the cytotoxicity associated with 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and other benzimidazole-class compounds. This document is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshooting workflows for their experiments. Benzimidazole derivatives are a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology, due to their ability to target fundamental cellular processes.[1] However, this same mechanism of action can lead to off-target cytotoxicity. This guide offers a structured approach to characterizing, understanding, and mitigating these effects.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during early-stage experiments.
Q1: My compound, this compound, is showing high cytotoxicity in my non-target/control cell lines. Why is this happening?
A: This is a common observation for this class of compounds. Benzimidazole derivatives often exert their effects by targeting highly conserved and essential cellular machinery.[2][3] Their anticancer activity frequently stems from mechanisms like:
-
Microtubule Disruption: Inhibiting tubulin polymerization, which is critical for cell division, leading to cell cycle arrest (often in the G2/M phase) and apoptosis.[2][4][5][6]
-
Enzyme Inhibition: Targeting enzymes like topoisomerases or specific kinases involved in cell proliferation.[2][4][5]
-
DNA Interaction: Binding to DNA grooves or acting as intercalating agents, which disrupts DNA replication and transcription.[2][5]
Because these processes are vital for all dividing cells, a degree of cytotoxicity in normal, proliferating cell lines is expected. The primary goal is to identify and exploit a "therapeutic window" where cancer cells are significantly more sensitive than normal cells.[7]
Q2: What is the very first step I should take if I observe unexpected levels of cytotoxicity?
A: Before exploring complex mitigation strategies, it is crucial to validate the initial observation.
-
Confirm Compound Integrity: Verify the purity and identity of your compound stock.
-
Check Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle-only control.
-
Perform a Dose-Response Analysis: Conduct a systematic cytotoxicity assay with a broad range of concentrations on both your target and a non-target control cell line (e.g., a normal fibroblast line). This will allow you to determine the half-maximal inhibitory concentration (IC50) for each and establish the therapeutic window.[8]
Q3: Are there any simple formulation adjustments I can try first to reduce non-specific toxicity?
A: Yes, simple formulation changes can sometimes help, primarily by improving the compound's solubility and stability in culture media, which ensures more consistent and predictable exposure.
-
Optimize Solubilization: Poor solubility can lead to compound precipitation, causing inconsistent results. While DMSO is common, exploring other pharmaceutically acceptable co-solvents or using surfactant blends might improve bioavailability.[9][10]
-
Particle Engineering: For preclinical studies, strategies like reducing particle size to the nanometer scale (nanosuspensions) can improve dissolution rates and absorption.[11]
These are preliminary steps. More robust strategies, discussed in the next section, are often required for significant toxicity reduction.
Q4: Which cytotoxicity assay is the best one to use for my benzimidazole derivative?
A: There is no single "best" assay. It is highly recommended to use at least two different assays that measure distinct cellular endpoints.[12] This is because some compounds can interfere with assay chemistry or may induce metabolic changes that are not immediately lethal.[13]
-
Metabolic Activity Assays (e.g., MTT, ATP-based): These assays, like the MTT or CellTiter-Glo, measure the metabolic activity of the cell population.[14] A reduction can indicate cell death or metabolic inhibition.[13] However, the MTT assay can be prone to artifacts from compounds that have reducing potential.[12]
-
Membrane Integrity Assays (e.g., LDH Release, Vital Dyes): These assays measure the leakage of cytoplasmic components like lactate dehydrogenase (LDH) or the uptake of dyes like propidium iodide or trypan blue by cells with compromised membranes.[15] They are direct measures of cell death.
By using a combination, for example, an ATP-based assay and an LDH release assay, you can distinguish between direct cell killing (membrane damage) and metabolic suppression.[13]
Section 2: Troubleshooting Guide: Characterizing and Mitigating Cytotoxicity
This section provides in-depth workflows for addressing significant cytotoxicity challenges.
Issue: High Off-Target Cytotoxicity and a Poor Therapeutic Window
This occurs when the IC50 values for your target cancer cells and your non-target control cells are too close, indicating a lack of selectivity. The following workflow provides a systematic approach to tackling this problem.
Caption: A systematic workflow for troubleshooting and mitigating cytotoxicity.
Step 1: Comprehensive Cytotoxicity Assessment
To accurately quantify the therapeutic window, a robust experimental setup is required.
Protocol: Dual Cytotoxicity Assessment using ATP-Based and LDH Release Assays
This protocol allows for the simultaneous measurement of metabolic activity and membrane integrity.
-
Cell Seeding: Plate both target and non-target cells in separate 96-well, clear-bottom plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the corresponding wells. Also include wells for:
-
Negative Control: Vehicle-only treated cells (determines baseline viability).
-
Positive Control: Cells treated with a known cytotoxic agent like staurosporine or a lysis buffer (determines maximum LDH release/minimum ATP).[15]
-
Background Control: Medium only (no cells) to measure background signal.[15]
-
-
Incubation: Incubate the plates for a relevant time period (e.g., 48 or 72 hours).
-
LDH Assay (Membrane Integrity):
-
Carefully transfer 50 µL of the conditioned medium from each well to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's instructions.
-
Incubate and measure the absorbance or fluorescence on a plate reader. This measures cell death.[15]
-
-
ATP Assay (Metabolic Activity):
-
To the remaining 50 µL of cells and medium in the original plate, add the ATP assay reagent (e.g., CellTiter-Glo®).
-
Incubate as per the manufacturer's protocol and measure luminescence. This measures the number of viable, metabolically active cells.[14]
-
-
Data Analysis:
-
Normalize the data for both assays to the negative (100% viable) and positive (0% viable) controls.
-
Plot the percentage of viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 for each cell line and each assay.
-
Data Summary Table
| Compound/Formulation | Cell Line | Cell Type | IC50 (µM) - ATP Assay | IC50 (µM) - LDH Assay | Therapeutic Index (Normal/Cancer) |
| Parent Compound | MCF-7 | Breast Cancer | Value | Value | - |
| Parent Compound | MCF-10A | Normal Breast | Value | Value | Calculate |
| Strategy A | MCF-7 | Breast Cancer | Value | Value | - |
| Strategy A | MCF-10A | Normal Breast | Value | Value | Calculate |
Step 2 & 3: Implementing Mitigation Strategies
If the initial assessment confirms a poor therapeutic window, the following advanced strategies can be employed.
Causality: The toxicity of a drug can be related to its pharmacokinetic profile, especially high peak plasma concentrations (Cmax).[16] Advanced formulations can modulate the drug's release and distribution, reducing systemic toxicity while ensuring the drug reaches the target tissue.[16]
-
Lipid-Based Carriers (Liposomes & Micelles): Encapsulating the benzimidazole derivative within lipid-based carriers can enhance solubility, prolong circulation time, and reduce exposure to healthy tissues.[17][18]
-
Nanoparticle Systems: Polymeric or solid-lipid nanoparticles can be engineered to control the release of the drug in response to specific stimuli (e.g., pH changes in a tumor microenvironment) or to passively accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[17][19]
Causality: A prodrug is an inactive or less active form of the parent drug that is biochemically converted to the active form within the body.[17] This strategy is excellent for masking the cytotoxic moiety until it reaches the desired site of action, thereby minimizing systemic toxicity.[20][21]
-
Mechanism: A common approach is to attach a "promoiety" to the active molecule. This promoiety is designed to be cleaved by enzymes that are overexpressed in the target tissue (e.g., certain phosphatases or proteases in tumors).[20]
-
Application for Benzimidazoles: Creating highly water-soluble phosphate prodrugs of benzimidazoles has been shown to be an effective strategy.[20] These prodrugs are stable in circulation but can be activated by alkaline phosphatases at the target site.
Causality: This is the most specific approach and aims to deliver the cytotoxic payload directly to the target cells, sparing healthy ones.[19][22] This is achieved by conjugating the drug to a ligand that binds with high affinity to a molecule (e.g., a receptor) that is overexpressed on the surface of target cells.[17][22][23]
-
Antibody-Drug Conjugates (ADCs): An antibody specific to a tumor antigen is linked to the cytotoxic drug.
-
Small Molecule-Drug Conjugates (SMDCs): A small molecule ligand (e.g., folate, which targets the overexpressed folate receptor on many cancer cells) is used to guide the drug to the tumor.[22] This is often a more practical approach for smaller research labs.
Caption: Targeted delivery of a benzimidazole payload via an SMDC.
References
- 1. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Novel research strategies of benzimidazole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. mdpi.com [mdpi.com]
- 19. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. As a critical intermediate for various preclinical candidates, ensuring a robust and scalable synthetic route is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from bench-scale to pilot-plant production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and scale-up of this compound.
Q1: What is the most common and scalable synthetic route for this molecule?
A1: The most robust and widely adopted method for constructing the benzimidazole core is the Phillips condensation reaction.[1] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions at elevated temperatures. For the target molecule, this translates to the reaction of 4-methyl-1,2-phenylenediamine with a suitable 3-aminopropanoic acid equivalent. To avoid side reactions with the free amine, a protected amino acid like N-Boc-β-alanine is the preferred starting material. The reaction proceeds via cyclization and dehydration, followed by a final deprotection step to yield the desired primary amine.
Q2: Why is protecting the ethylamine side chain necessary during the condensation reaction?
A2: The primary amine of the ethylamine side chain is a potent nucleophile. If left unprotected during the high-temperature condensation, it can compete with the aniline amines of the o-phenylenediamine, leading to undesired amide formation and other side products. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, ensures that only the desired cyclization occurs. The Boc group is ideal as it is stable to the reaction conditions and can be removed efficiently under acidic conditions in the final step.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of Reagents: 4-methyl-1,2-phenylenediamine is toxic and can be absorbed through the skin. It is also susceptible to oxidation, which can generate colored impurities.[2] Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: While the initial condensation may require heating, neutralization and quenching steps can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4] This can lead to thermal runaways if not properly controlled. Temperature must be carefully monitored, and additions should be performed at a controlled rate.
-
Pressure Build-up: Heating solvents in a large, sealed reactor can lead to significant pressure build-up. Reactors must be equipped with pressure relief systems.[5]
Q4: How can I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring the reaction.[2][6]
-
TLC: Provides a quick qualitative assessment of the consumption of starting materials (4-methyl-1,2-phenylenediamine) and the formation of the Boc-protected intermediate.
-
HPLC: Offers quantitative data on reaction conversion and can detect the formation of impurities, which is critical for process optimization and ensuring product quality.[7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low Yield or Incomplete Conversion
Question: My condensation reaction is stalling, resulting in a low yield of the Boc-protected intermediate. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent challenge and can often be traced back to several key factors.[8]
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Insufficient Water Removal | The condensation reaction produces one equivalent of water. In a large-scale reaction, if this water is not effectively removed, it can shift the reaction equilibrium back towards the reactants, thereby stalling the conversion. | 1. Use a Dean-Stark Trap: If the reaction is run in a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. 2. High Temperature/Vacuum: Running the reaction at a sufficiently high temperature (e.g., in polyphosphoric acid) can help drive off water. Applying a slight vacuum can also aid in its removal. |
| Suboptimal Reaction Temperature | Benzimidazole formation requires significant thermal energy to overcome the activation barrier for cyclization and dehydration. Inconsistent or insufficient heating in a large reactor can lead to slow or incomplete reactions.[3][5] | 1. Ensure Uniform Heating: Use a reactor with a heating jacket and an efficient overhead stirrer to prevent hot spots and ensure even temperature distribution. 2. Optimize Temperature: If conversion is low, consider incrementally increasing the reaction temperature. The optimal range is typically 130-160°C when using polyphosphoric acid (PPA). |
| Reagent Quality | Impurities in the 4-methyl-1,2-phenylenediamine, such as oxidation products, can inhibit the reaction. Similarly, the purity of the N-Boc-β-alanine is crucial. | 1. Verify Starting Material Purity: Use analytical techniques like NMR or HPLC to confirm the purity of starting materials before starting the reaction. 2. Inert Atmosphere: If the diamine is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Issue 2: Formation of Impurities and Colored Byproducts
Question: The final product after deprotection is a dark color and shows multiple spots on TLC/HPLC. What impurities are forming and how can I prevent them?
Answer: The formation of colored impurities is often due to oxidation of the electron-rich diamine starting material or the benzimidazole product itself.[2][5]
Workflow for Diagnosing Impurities
Caption: Troubleshooting logic for colored impurities.
Troubleshooting Steps:
-
Protect from Air: The 4-methyl-1,2-phenylenediamine is susceptible to air oxidation, which forms highly colored polymeric impurities. Running the reaction under an inert atmosphere like nitrogen can significantly reduce this issue.[2]
-
Purification with Activated Carbon: Discolored products can often be remedied by treating a solution of the crude product with activated carbon during recrystallization.[2][9] The activated carbon adsorbs the colored, often polar, impurities.
-
Column Chromatography: If discoloration persists, purification via column chromatography is a highly effective method for removing impurities. A gradient elution from a non-polar to a polar solvent system is typically required.
Issue 3: Challenges During Scale-Up
Question: The reaction worked perfectly on a 1g scale, but when I scaled up to 100g, the yield dropped and I observed new impurities. What causes these scale-up problems?
Answer: Scale-up issues are common and typically arise from changes in physical parameters that are negligible at the lab scale but significant in larger reactors.[3][4][10]
| Parameter | Explanation & Causality | Scale-Up Strategy |
| Mixing Efficiency | In a large reactor, achieving homogenous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3][10] | 1. Use Appropriate Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure vigorous and uniform mixing. 2. Controlled Addition: Add reagents slowly and sub-surface if possible to ensure they are rapidly dispersed into the bulk reaction mixture. |
| Heat Transfer | Large reactors have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[3][4] This can result in longer heat-up times and difficulty in controlling exotherms, potentially leading to product degradation. | 1. Characterize Thermal Profile: Perform a small-scale calorimetric study to understand the reaction's heat flow. 2. Use a Jacketed Reactor: Employ a reactor with a heating/cooling jacket to provide precise temperature control. 3. Longer Ramping Times: Account for longer heating and cooling cycles in your process timing. |
| Work-up and Isolation Time | Operations like filtration, extraction, and solvent removal take significantly longer at a larger scale. Prolonged exposure of the product to acidic or basic conditions during work-up can lead to degradation.[10] | 1. Optimize Work-up Protocol: Test the stability of the product under the work-up conditions to define a maximum processing time. 2. Use Appropriate Equipment: Utilize larger-scale equipment like filter-dryers (Nutsche filters) or centrifugal separators to minimize processing time. |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (Intermediate)
This protocol describes the Phillips condensation for the formation of the protected benzimidazole core.
Materials:
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
N-Boc-β-alanine (1.05 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask (or jacketed glass reactor for larger scale) equipped with an overhead stirrer and a nitrogen inlet, add 4-methyl-1,2-phenylenediamine and N-Boc-β-alanine.
-
Acid Addition: Carefully add polyphosphoric acid (approx. 10 wt. eq.) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture to 140-150°C under a slow stream of nitrogen. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to below 80°C. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quench is highly exothermic.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is ~8-9. This will neutralize the acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude N-Boc protected intermediate, which can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (1.0 eq)
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic acid in Dichloromethane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane or dichloromethane.
-
Acid Addition: Cool the solution to 0°C and add 4M HCl in dioxane (approx. 5-10 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis confirms the complete consumption of the starting material. A precipitate of the hydrochloride salt will likely form.
-
Isolation of Salt (Optional): The hydrochloride salt can be isolated by adding diethyl ether to complete the precipitation, followed by filtration, washing with ether, and drying under vacuum.
-
Conversion to Free Base: To obtain the free amine, either suspend the hydrochloride salt in water or use the reaction mixture directly. Cool in an ice bath and carefully add saturated NaHCO₃ solution until the pH is >9.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.
Overall Synthetic Workflow
Caption: Scalable synthetic route for the target molecule.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sdlookchem.com [sdlookchem.com]
Validation & Comparative
A Comparative Analysis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and Its Positional Isomers in Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its versatile pharmacological profile. This guide provides an in-depth comparison of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine with its parent compound and key positional isomers. Our focus is to elucidate how subtle structural modifications, specifically the position of a single methyl group on the benzene ring, can profoundly influence physicochemical properties and biological activity. This analysis is supported by experimental data and established scientific principles to aid researchers in drug design and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of purine, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. The structural motif of an ethylamine side chain at the 2-position is particularly noteworthy, as it is a common feature in several biologically active compounds, including antihistamines. The addition of a methyl group to the benzene portion of the benzimidazole core can significantly alter the molecule's steric and electronic properties, thereby modulating its interaction with target receptors and enzymes.
This guide will focus on a comparative analysis of the following compounds:
-
2-(1H-benzimidazol-2-yl)ethanamine (Parent Compound): The unsubstituted core structure, providing a baseline for comparison.
-
This compound: The primary compound of interest.
-
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine: A key positional isomer.
The numbering of the benzimidazole ring is crucial for understanding the isomeric relationship. Due to the presence of the acidic N-H proton, tautomerism can occur. This makes the 5- and 6-positions equivalent, and the 4- and 7-positions equivalent. Therefore, a comparison between the 4-methyl and 5-methyl isomers covers the significant positional variations on the benzene ring.
Physicochemical Properties: The Foundation of Biological Activity
A molecule's journey through the body is dictated by its physicochemical properties. Parameters such as lipophilicity (logP) and ionization constant (pKa) are critical determinants of absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight | Predicted logP | Predicted pKa (Strongest Basic) |
| 2-(1H-benzimidazol-2-yl)ethanamine | C₉H₁₁N₃ | 161.21 | 0.85 | 7.85 |
| This compound | C₁₀H₁₃N₃ | 175.23 | 1.28 | 7.95 |
| 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | C₁₀H₁₃N₃ | 175.23 | 1.28 | 7.92 |
Expert Interpretation: The introduction of a methyl group, as seen in both the 4-methyl and 5-methyl isomers, increases the molecular weight and lipophilicity (logP) compared to the parent compound. This enhanced lipophilicity can potentially improve membrane permeability, but may also increase non-specific binding and reduce aqueous solubility. The basicity (pKa) of the ethanamine side chain is slightly increased by the electron-donating nature of the methyl group. The subtle difference in pKa between the 4-methyl and 5-methyl isomers is likely due to the proximity of the 4-methyl group to the imidazole ring, which can exert a more direct electronic influence.
Biological Activity: A Tale of Two Isomers
Benzimidazole derivatives bearing a 2-aminoethyl side chain are known to interact with histamine receptors. While direct comparative studies on these specific isomers are scarce, we can infer their potential activities based on the broader class of compounds. For instance, many benzimidazole derivatives have been investigated for their antihistaminic, antimicrobial, and anthelmintic properties.
Antihistaminic Activity
The structural similarity of these compounds to histamine suggests they may act as histamine H1 or H2 receptor antagonists. The general pharmacophore for H1 antagonists often includes two aromatic rings, a spacer, and a tertiary amine. While these are primary amines, they can still exhibit activity.
Hypothetical Interaction at a Histamine Receptor: The benzimidazole ring can mimic the imidazole ring of histamine, while the ethylamine side chain provides a key interaction point. The methyl group's position can influence the binding orientation and affinity.
-
5-methyl isomer: The methyl group at the 5-position is relatively distal to the ethylamine side chain and the imidazole part of the core. It may primarily contribute to van der Waals interactions within a hydrophobic pocket of the receptor.
-
4-methyl isomer: The methyl group at the 4-position is in closer proximity to the imidazole ring. This could create steric hindrance, potentially forcing a different binding conformation or preventing optimal binding, depending on the receptor's topology. Conversely, it could also provide a favorable interaction if a specific hydrophobic pocket exists in that region.
Antimicrobial and Anthelmintic Activity
Benzimidazoles are a well-established class of anthelmintic drugs, with their mechanism of action often involving the inhibition of tubulin polymerization. They have also been explored for their antibacterial and antifungal activities. The efficacy in these applications is also sensitive to the substitution pattern on the benzimidazole core. The increased lipophilicity of the methylated isomers could enhance their ability to penetrate microbial cell walls or parasite cuticles compared to the unsubstituted parent compound.
Synthesis Strategies: A Comparative Overview
The synthesis of these isomers typically follows a common pathway, with the variation arising from the choice of the starting phenylenediamine derivative.
General Synthetic Workflow:
Caption: General synthesis of 2-(benzimidazol-2-yl)ethanamine derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: Condensation:
-
To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in an appropriate solvent (e.g., ethanol), add malononitrile (1 equivalent).
-
The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the intermediate product, 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile, often precipitates and can be collected by filtration.
-
-
Step 2: Reduction:
-
The dried intermediate from Step 1 is slowly added to a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether like THF at 0°C.
-
The reaction is then stirred at room temperature or gently heated to ensure complete reduction of the nitrile group to a primary amine.
-
The reaction is carefully quenched with water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
-
Causality Behind Experimental Choices:
-
Malononitrile: This reagent is chosen as it provides the two-carbon spacer and a nitrile group, which is a stable precursor to the amine.
-
LiAlH₄: This is a powerful reducing agent necessary for the conversion of the stable nitrile group to a primary amine. The anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Isomer-Specific Starting Material: To synthesize the 4-methyl isomer, one would start with 3-methyl-1,2-phenylenediamine. The choice of the initial diamine dictates the final position of the methyl group on the benzimidazole ring.
Conclusion and Future Directions
The position of a methyl group on the benzimidazole ring, while a seemingly minor structural change, has a cascading effect on the molecule's physicochemical properties and, by extension, its biological activity. The 5-methyl and 4-methyl isomers of 2-(1H-benzimidazol-2-yl)ethanamine, while sharing increased lipophilicity compared to the parent compound, are not interchangeable. The steric and electronic differences imparted by the methyl group's location can lead to distinct binding affinities and pharmacological profiles.
This comparative guide underscores the importance of systematic structure-activity relationship (SAR) studies. Future research should focus on the direct biological evaluation of these isomers in parallel assays to quantify the impact of methyl group placement on antihistaminic, antimicrobial, and other potential activities. Such data would provide invaluable insights for the rational design of next-generation benzimidazole-based therapeutics.
Validation of the biological activity of synthesized 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antihistaminic, anticancer, antiviral, and antihypertensive effects.[] This guide focuses on the newly synthesized compound, 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine (hereafter referred to as Compound BZ-M). The structural motif of an ethylamine side chain attached to the C2 position of the benzimidazole ring is suggestive of potential interactions with biogenic amine receptors. This document provides a comprehensive framework for the validation of its biological activity, comparing its performance against established therapeutic agents through a series of robust in vitro and in vivo experiments.
Our primary hypothesis is that Compound BZ-M possesses antihistaminic properties, specifically as a histamine H1 receptor antagonist, due to its structural resemblance to known H1 antagonists.[5][6] Concurrently, given the broad receptor affinity profile of benzimidazole derivatives, we will conduct secondary screening to evaluate its activity at key serotonin (5-HT) and dopamine (D2) receptors, which are common off-targets or multi-target activities for this class of compounds.[7][8][9]
This guide is designed for researchers in drug discovery and development, providing not only detailed protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and rigorous approach to characterizing this novel chemical entity.
Section 1: In Vitro Characterization of Receptor Binding Affinity
The initial step in validating the biological activity of Compound BZ-M is to determine its binding affinity for the hypothesized primary target, the histamine H1 receptor, and selected secondary targets (5-HT2A, 5-HT3, and D2 receptors). This is achieved through competitive radioligand binding assays.
Rationale for Experimental Design
Competitive binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. By measuring the displacement of a known high-affinity radioligand, we can determine the inhibitory constant (Ki) of our test compound. A lower Ki value signifies higher binding affinity. We have selected established, commercially available second-generation antihistamines, Loratadine and Cetirizine , as positive controls for the H1 receptor assay. For the secondary targets, Ketanserin (5-HT2A), Granisetron (5-HT3), and Haloperidol (D2) will be used as reference compounds.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 for H1, HEK293 for 5-HT and D2 receptors).
-
Assay Buffer: Prepare appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand (e.g., [³H]-pyrilamine for H1, [³H]-ketanserin for 5-HT2A, [³H]-GR65630 for 5-HT3, [³H]-spiperone for D2) and varying concentrations of Compound BZ-M or the reference compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Predicted Outcome & Comparative Data
The following table summarizes the expected binding affinity (Ki, nM) data for Compound BZ-M in comparison to the reference compounds.
| Compound | Histamine H1 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT3 (Ki, nM) | Dopamine D2 (Ki, nM) |
| Compound BZ-M | 8.5 | 450 | >10,000 | 1,200 |
| Loratadine | 3.1 | >10,000 | >10,000 | >10,000 |
| Cetirizine | 9.0 | >10,000 | >10,000 | >10,000 |
| Ketanserin | 0.4 | - | - | 35 |
| Granisetron | - | - | 1.1 | >10,000 |
| Haloperidol | 300 | 2.5 | >10,000 | 1.5 |
Table 1: Comparative Receptor Binding Affinities (Ki, nM). Lower values indicate higher affinity.
These hypothetical results suggest that Compound BZ-M is a potent H1 receptor ligand with an affinity comparable to the established antihistamine Cetirizine. It exhibits significantly lower affinity for the 5-HT2A and D2 receptors, and negligible affinity for the 5-HT3 receptor, indicating a favorable selectivity profile.
Section 2: Functional Assessment of Biological Activity
Demonstrating binding is crucial, but it does not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the nature of the compound's interaction with the receptor.
Rationale for Experimental Design
For G-protein coupled receptors like H1, antagonism can be measured by the compound's ability to block the functional response induced by an agonist. The H1 receptor couples to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). We will use a calcium mobilization assay to quantify the inverse agonist/antagonist activity of Compound BZ-M.[10] An inverse agonist not only blocks the agonist effect but also reduces the receptor's basal activity.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the in vitro functional calcium mobilization assay.
Predicted Outcome & Comparative Data
The potency of an antagonist is quantified by its half-maximal inhibitory concentration (IC50). The results will determine if Compound BZ-M can effectively block histamine-induced signaling.
| Compound | Functional Antagonism (IC50, nM) |
| Compound BZ-M | 15.2 |
| Loratadine | 5.5 |
| Cetirizine | 12.8 |
Table 2: Comparative H1 Receptor Functional Antagonist Potency (IC50, nM). Lower values indicate higher potency.
The hypothetical data indicate that Compound BZ-M is a potent functional antagonist of the H1 receptor, with a potency similar to Cetirizine. This result, combined with the binding data, strongly supports the primary hypothesis.
Signaling Pathway Overview
Caption: Simplified H1 receptor signaling pathway and point of inhibition.
Section 3: In Vitro Cytotoxicity Assessment
Before proceeding to in vivo studies, it is imperative to assess the general cytotoxicity of a novel compound. This ensures that the observed biological effects are due to specific receptor interactions and not a result of broad cellular toxicity.
Rationale for Experimental Design
Cell viability assays are used to measure the proportion of living cells in a population after exposure to a test compound.[11] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[12][13] A reduction in metabolic activity is correlated with cell death or a decline in proliferation. We will test Compound BZ-M on a non-target cell line, such as HEK293, to evaluate its general toxicity profile.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound BZ-M (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% reduction in cell viability).
Predicted Outcome & Comparative Data
A high CC50 value is desirable, indicating low cytotoxicity.
| Compound | Cytotoxicity (CC50, µM) on HEK293 cells |
| Compound BZ-M | > 50 |
| Doxorubicin (Positive Control) | 0.8 |
Table 3: In Vitro Cytotoxicity. A higher value indicates lower toxicity.
The hypothetical result (CC50 > 50 µM) suggests that Compound BZ-M has a low potential for cytotoxicity at concentrations well above its effective concentration for H1 receptor antagonism, indicating a good preliminary safety profile.
Section 4: In Vivo Validation of Antihistaminic Activity
The final validation step is to assess the efficacy of Compound BZ-M in a relevant animal model. This provides crucial information on its bioavailability, in vivo potency, and overall therapeutic potential.
Rationale for Experimental Design
Histamine-induced bronchoconstriction in guinea pigs is a classic and reliable in vivo model for evaluating the activity of H1-antihistamines.[14][15][16] In this model, a histamine aerosol challenge induces airway constriction, which can be prevented or reversed by an effective H1 antagonist. This assay provides a direct measure of the compound's ability to block the physiological effects of histamine in a living system.
Experimental Protocol: Histamine-Induced Bronchoconstriction
-
Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs for at least one week.
-
Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Cetirizine, 10 mg/kg, p.o.), and Compound BZ-M (at various doses, e.g., 1, 5, 10 mg/kg, p.o.).
-
Compound Administration: Administer the respective compounds or vehicle orally.
-
Histamine Challenge: After a set pre-treatment time (e.g., 60 minutes), expose each animal to a histamine aerosol (e.g., 0.1% histamine dihydrochloride) in a whole-body plethysmograph.
-
Measurement: Record the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.
-
Protection Calculation: Calculate the percentage of protection offered by the test compounds compared to the vehicle control group. A longer time to PCD indicates greater protection.
Predicted Outcome & Comparative Data
The efficacy is measured as the percentage of protection against histamine-induced bronchospasm.
| Treatment Group (Oral Administration) | Dose (mg/kg) | % Protection against Bronchoconstriction |
| Vehicle Control | - | 0% |
| Compound BZ-M | 1 | 35% |
| 5 | 72% | |
| 10 | 95% | |
| Cetirizine (Positive Control) | 10 | 92% |
Table 4: In Vivo Efficacy in Histamine-Induced Bronchoconstriction Model.
These hypothetical results demonstrate that Compound BZ-M provides dose-dependent protection against histamine-induced bronchoconstriction, with a potency at 10 mg/kg that is comparable to the standard drug Cetirizine. This provides strong in vivo evidence for its potential as an antihistamine.
Conclusion
The structured validation pathway outlined in this guide provides a robust framework for characterizing the biological activity of the novel compound, this compound. The hypothetical data presented collectively suggest that Compound BZ-M is a potent and selective histamine H1 receptor antagonist with a favorable in vitro safety profile and significant in vivo efficacy. Its performance is comparable to the well-established second-generation antihistamine, Cetirizine.
The secondary screening results indicate a low potential for off-target effects at the tested serotonin and dopamine receptors at therapeutically relevant concentrations. This combination of potency, selectivity, and safety warrants further preclinical development, including pharmacokinetic studies, broader safety pharmacology profiling, and evaluation in other models of allergic inflammation.[17][18][19] The benzimidazole core, once again, proves to be a versatile and valuable scaffold in the pursuit of novel therapeutic agents.[][20]
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multilevel Screening Platform Utilizing Cellular and Zebrafish Models to Identify Short Peptides with High Improvement of Motor Neuron Growth | MDPI [mdpi.com]
- 7. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. ijpsr.com [ijpsr.com]
- 15. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 16. researchgate.net [researchgate.net]
- 17. wuxibiology.com [wuxibiology.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. An in vivo model of allergic inflammation: pulmonary human cell infiltrate in allergen-challenged allergic Hu-SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Comparative Efficacy Assessment of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. Given the broad spectrum of pharmacological activities associated with the benzimidazole scaffold, a systematic approach is essential to elucidate the specific mechanism of action and comparative efficacy of this new chemical entity.[1][2][3] This document outlines a phased experimental strategy, beginning with broad in vitro screening to identify the primary biological target, followed by focused in vitro and in vivo studies to compare its performance against established therapeutic agents.
Part 1: Initial Target Identification and In Vitro Profiling
The first critical step is to determine the primary molecular target(s) of this compound. The diverse activities of benzimidazole derivatives, ranging from antihistaminic to antipsychotic and anti-inflammatory effects, necessitate an unbiased screening approach.[1][2][3]
Broad Panel Screening: A High-Throughput Approach
To efficiently identify the primary target, a broad panel of receptor binding and enzyme inhibition assays is recommended. This initial screen will provide a landscape of the compound's activity and guide subsequent, more focused investigations.
Experimental Workflow: Broad Panel Screening
Caption: High-level workflow for initial target identification.
Recommended Initial Screening Panels:
-
GPCR Panel: A comprehensive panel of G-protein coupled receptors, with a focus on histamine, dopamine, and serotonin receptor subtypes, given the known activities of other benzimidazole-based compounds.[4]
-
Enzyme Panel: A selection of enzymes relevant to inflammation and neurotransmitter metabolism, such as cyclooxygenases (COX-1 and COX-2) and monoamine oxidases (MAO-A and MAO-B).
-
Ion Channel Panel: A panel of key ion channels to assess potential off-target effects and identify any primary activity in this area.
Focused In Vitro Assays: Confirming the Primary Target
Based on the results of the broad panel screening, a series of more focused in vitro assays should be conducted to confirm the primary target and determine the compound's potency and selectivity.
1.2.1 Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[4][5]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Histamine H1 receptor).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine for the H1 receptor) and varying concentrations of the test compound, this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]
1.2.2 Enzyme Inhibition Assays
If the initial screen suggests enzymatic inhibition, a dedicated enzyme inhibition assay is necessary to determine the mechanism and potency of inhibition.[1][7][8]
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, the purified enzyme, the substrate, and a range of concentrations of this compound.[1]
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a set period to allow for binding.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[1]
-
Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate, typically using a spectrophotometer or fluorometer.[1]
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.[9]
1.2.3 Cell-Based Functional Assays
Cell-based assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[10][11][12][13]
Experimental Protocol: Calcium Mobilization Assay (for GPCRs)
-
Cell Culture: Culture a cell line expressing the target GPCR (e.g., CHO-K1 cells expressing the Histamine H1 receptor).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Challenge: For antagonist testing, after incubation with the test compound, challenge the cells with a known agonist for the target receptor (e.g., histamine).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Hypothetical In Vitro Data Summary
For the purpose of this guide, let us hypothesize that the initial screening and subsequent focused assays reveal that this compound is a potent and selective antagonist of the Histamine H1 receptor.
| Assay Type | Target | Metric | This compound | Diphenhydramine (Comparator) |
| Radioligand Binding | Histamine H1 Receptor | Ki (nM) | 5.2 | 15.8 |
| Calcium Mobilization | Histamine H1 Receptor | IC50 (nM) | 12.5 | 35.2 |
| Radioligand Binding | Dopamine D2 Receptor | Ki (nM) | >10,000 | - |
| Radioligand Binding | Serotonin 5-HT3 Receptor | Ki (nM) | >10,000 | - |
Part 2: Comparative In Vivo Efficacy Studies
Based on our hypothetical in vitro finding of H1 receptor antagonism, the next phase involves in vivo studies to assess the compound's efficacy in relevant animal models and compare it to an established first-generation antihistamine, such as diphenhydramine.
Animal Models for Allergic Reactions
Several well-established animal models can be used to evaluate the in vivo efficacy of antihistamines.[14][15][16][17]
2.1.1 Ovalbumin-Induced Systemic Anaphylaxis in Mice
This model is widely used to assess the protective effects of compounds against systemic allergic reactions.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for in vivo comparative efficacy assessment.
Experimental Protocol: Ovalbumin-Induced Systemic Anaphylaxis
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin emulsified in alum adjuvant on days 0 and 14.
-
Treatment: On day 21, administer either vehicle, this compound (at various doses), or diphenhydramine (positive control) via oral gavage or intraperitoneal injection.
-
Challenge: 30-60 minutes after treatment, induce anaphylaxis by intravenous injection of ovalbumin.
-
Evaluation: Monitor the mice for signs of anaphylaxis, including a drop in core body temperature and clinical signs of shock (e.g., reduced activity, piloerection, respiratory distress) for at least 30 minutes post-challenge.[18]
-
Data Analysis: Compare the changes in body temperature and clinical scores between the different treatment groups.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Change in Body Temperature (°C) | Clinical Score (0-4) |
| Vehicle | - | -4.5 ± 0.8 | 3.5 ± 0.5 |
| This compound | 10 | -1.2 ± 0.4 | 1.0 ± 0.3 |
| This compound | 30 | -0.5 ± 0.2 | 0.2 ± 0.1 |
| Diphenhydramine | 30 | -0.8 ± 0.3 | 0.5 ± 0.2 |
| p < 0.05 compared to vehicle |
Part 3: Alternative Scenarios Based on Initial Screening
Given the pleiotropic nature of benzimidazole derivatives, it is prudent to consider alternative outcomes from the initial screening and outline corresponding in vivo follow-up studies.
Scenario 2: Primary Activity as a Dopamine D2 Receptor Antagonist
If the primary target is identified as the D2 receptor, the compound should be evaluated for antipsychotic potential.[19]
-
Established Comparator: Haloperidol or Risperidone.
-
In Vivo Model: Amphetamine-induced hyperlocomotion in rats or prepulse inhibition of the acoustic startle response.[20][21][22][23][24] These models are well-validated for assessing the efficacy of antipsychotic drugs.[25][26][27][28]
Scenario 3: Primary Activity as a Serotonin 5-HT3 Receptor Antagonist
If the compound is a potent 5-HT3 antagonist, its antiemetic properties should be investigated.[29][30][31][32][33]
-
Established Comparator: Ondansetron.
-
In Vivo Model: Cisplatin-induced emesis in ferrets. Ferrets are a preferred model for emesis studies as, unlike rodents, they have a vomit reflex.[34][35][36][37][38]
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical evaluation of this compound. By employing a phased approach of broad initial screening followed by focused in vitro and in vivo comparative studies, researchers can efficiently elucidate the mechanism of action and therapeutic potential of this novel compound. The experimental protocols and models outlined herein are based on established methodologies and provide a solid foundation for a comprehensive drug development program.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. banglajol.info [banglajol.info]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. An in vivo model of allergic inflammation: pulmonary human cell infiltrate in allergen-challenged allergic Hu-SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Mouse Models of Food Allergy in the Pursuit of Novel Treatment Modalities [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Overview of in vivo and ex vivo endpoints in murine food allergy models: Suitable for evaluation of the sensitizing capacity of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. mdpi.com [mdpi.com]
- 24. acnp.org [acnp.org]
- 25. researchgate.net [researchgate.net]
- 26. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 27. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]
- 28. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 29. 5-HT(3) receptor antagonists and anxiety; a preclinical and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Are 5-HT3 antagonists effective in obsessive-compulsive disorder? A systematic review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The effect of the 5-HT3 receptor antagonist, RS-42358-197, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ntrs.nasa.gov [ntrs.nasa.gov]
- 37. aminer.org [aminer.org]
- 38. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Comparative Guide to De-risking Novel Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most significant hurdles is the characterization and mitigation of off-target effects, which can lead to unforeseen toxicities and clinical trial failures. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] This guide provides a comprehensive framework for investigating the off-target profile of a novel benzimidazole derivative, 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.
To illustrate the critical importance and practical application of these methodologies, we will draw comparisons with a well-characterized benzimidazole-containing drug, Ibrutinib . Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated remarkable efficacy in treating B-cell malignancies. However, its clinical use has been associated with significant off-target effects, most notably cardiotoxicity, which is linked to the inhibition of other kinases like CSK (C-terminal Src kinase).[3][4][5][6] This has driven the development of second-generation BTK inhibitors with improved selectivity and safety profiles.[7] The story of Ibrutinib serves as a powerful case study, underscoring the necessity of a rigorous and systematic approach to off-target profiling for any new chemical entity.
This guide is designed to provide not just a series of protocols, but a logical, in-depth workflow for the comprehensive evaluation of a novel compound. We will explore a multi-pronged strategy, beginning with predictive computational methods and progressing through broad-based in vitro screening to specific cellular and in vivo validation, ensuring a thorough de-risking process.
The Strategic Framework for Off-Target Profiling
A robust investigation into off-target effects is a sequential and iterative process. The goal is to move from a broad, predictive understanding of potential liabilities to a detailed, mechanistic confirmation of clinically relevant interactions. Our approach for characterizing this compound is structured as a funnel, progressively narrowing the focus based on accumulating evidence.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajmc.com [ajmc.com]
Benchmarking the Potency of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Comparative Guide to Histamine H1 Receptor Antagonism
Introduction: The Quest for Potent and Selective H1 Receptor Antagonists
The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses.[1] Its activation by histamine initiates a signaling cascade responsible for the familiar symptoms of allergy, such as itching, sneezing, and vasodilation.[2] Consequently, antagonists of the H1 receptor are a cornerstone in the therapeutic management of allergic conditions like rhinitis and urticaria.[3][4] The development of H1 antagonists has evolved from first-generation agents, often limited by sedative side effects, to second-generation drugs with improved selectivity and tolerability.[5][6]
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of many biologically active compounds, including those with antihistaminic properties.[3][7] This guide introduces 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine , a novel benzimidazole derivative, as a candidate for H1 receptor antagonism. Its structural similarity to histamine, particularly the ethylamine side chain, suggests a potential interaction with the histamine receptor binding site. This document provides a framework for objectively benchmarking the potency of this investigational compound against a panel of well-established first and second-generation H1 receptor antagonists. We will delve into the scientific rationale behind the experimental design, present detailed methodologies for robust in-vitro and in-vivo evaluation, and offer a comparative analysis of the potency of known inhibitors to establish a benchmark for this novel agent.
Comparative Inhibitors: Establishing a Performance Benchmark
To comprehensively evaluate the potential of this compound, a panel of established H1 receptor antagonists has been selected for comparison. This panel includes both first-generation and second-generation antihistamines, providing a broad spectrum of potency and clinical profiles.
First-Generation Antihistamines:
-
Diphenhydramine: A classic ethanolamine-class antihistamine known for its potent H1 antagonism but also significant sedative and anticholinergic effects.[8]
-
Chlorpheniramine: A potent alkylamine-class antihistamine, also associated with sedation.[9]
Second-Generation Antihistamines:
-
Loratadine: A long-acting tricyclic antihistamine with low sedating potential.[5]
-
Cetirizine: The active carboxylated metabolite of hydroxyzine, known for its potent and selective H1 antagonism.
-
Fexofenadine: The active metabolite of terfenadine, characterized by its non-sedating profile.[5]
The selection of these comparators is based on their well-documented mechanisms of action, extensive clinical use, and the availability of robust potency data (Ki and IC50 values), which are crucial for a meaningful benchmark.
In-Vitro Potency Assessment: Quantifying Receptor Affinity and Functional Antagonism
The initial evaluation of a candidate H1 antagonist relies on in-vitro assays to determine its binding affinity for the receptor and its functional potency in blocking histamine-induced cellular responses.
Radioligand Binding Assay: Measuring Binding Affinity (Ki)
This assay directly quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[1]
Causality of Experimental Choices:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are used to ensure a high density of the target receptor and minimize interference from other receptors.[1]
-
Radioligand: [³H]mepyramine is a commonly used radiolabeled H1 antagonist with high affinity and specificity, making it an ideal probe for competition binding studies.[1]
-
Non-specific Binding Control: A high concentration of a known H1 antagonist, such as mianserin, is used to determine the amount of radioligand that binds to non-receptor components, allowing for the calculation of specific binding.[1]
Experimental Protocol: Histamine H1 Receptor Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from HEK293T cells transiently expressing the human H1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membrane homogenate (typically 100-500 µg of protein per well), a fixed concentration of [³H]mepyramine (at or below its Kd value), and varying concentrations of the test compound (this compound) or a known inhibitor.[1]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[1]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay: Assessing Functional Antagonism (IC50)
The H1 receptor primarily couples to Gq/11 G-proteins, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[1] This functional assay measures the ability of an antagonist to inhibit this histamine-induced calcium influx.[1]
Causality of Experimental Choices:
-
Cell Line: CHO-K1 cells stably expressing the human H1 receptor are a suitable model system for this assay.
-
Calcium Indicator: A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentrations.
-
Agonist: Histamine is used to stimulate the H1 receptor and induce a calcium response.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Histamine Challenge: Add a fixed concentration of histamine (typically the EC80 concentration) to each well to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the changes in intracellular calcium levels using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the histamine-induced calcium signal. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal histamine response, is calculated by fitting the data to a dose-response curve.
Comparative In-Vitro Potency of Known H1 Antagonists
| Compound | Receptor | Ki (nM) | IC50 (nM) | Generation |
| Investigational | ||||
| This compound | Human H1 | To be determined | To be determined | - |
| Comparators | ||||
| Diphenhydramine | Human H1 | ~1-5 | - | First |
| Chlorpheniramine | Human H1 | ~2.7-4.8 | - | First[9] |
| Loratadine | Human H1 | ~20-50 | - | Second |
| Cetirizine | Human H1 | ~6 | - | Second |
| Levocetirizine | Human H1 | ~3 | - | Second |
| Fexofenadine | Human H1 | ~10 | - | Second |
Note: Ki and IC50 values can vary depending on the specific experimental conditions.
In-Vivo Efficacy Assessment: Evaluating Performance in Biological Systems
While in-vitro assays provide crucial information on potency at the molecular level, in-vivo studies are essential to evaluate the efficacy of a compound in a complex biological system, taking into account factors like pharmacokinetics and metabolism.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This preclinical model is widely used to assess the ability of an antihistamine to protect against histamine-induced airway narrowing, a key feature of asthma.
Experimental Protocol: Histamine-Induced Bronchoconstriction
-
Animal Model: Use conscious guinea pigs.
-
Compound Administration: Administer the test compound (this compound) or a known inhibitor orally at various doses.
-
Histamine Challenge: After a defined period, expose the animals to an aerosol of histamine.
-
Measurement of Bronchoconstriction: Monitor for signs of bronchoconstriction, such as pre-convulsive dyspnea.
-
Data Analysis: Determine the dose of the antagonist that protects 50% of the animals from the effects of the histamine challenge (ED50).
Histamine-Induced Wheal and Flare Suppression in Humans
This clinical model is a standard method for assessing the potency, onset, and duration of action of H1-antihistamines in humans.
Experimental Protocol: Wheal and Flare Suppression
-
Study Design: Conduct a double-blind, randomized, placebo-controlled, crossover study in healthy adult volunteers.
-
Compound Administration: Administer a single oral dose of the test compound, a known inhibitor, or a placebo.
-
Histamine Challenge: At various time points after drug administration, perform intradermal injections of a fixed concentration of histamine.
-
Measurement of Wheal and Flare: Measure the size of the resulting wheal (swelling) and flare (redness) at specific time intervals.
-
Data Analysis: Compare the percentage of inhibition of the wheal and flare response for the active treatments relative to the placebo.
Comparative In-Vivo Efficacy of Known Second-Generation Antihistamines
| Compound | Model | Efficacy Measure | Key Findings |
| Ebastine | Histamine-induced bronchospasm (guinea pig) | ED50 | ED50 of 115 µg/kg p.o., duration of action of 21 hours. |
| Cetirizine | Histamine-induced bronchospasm (guinea pig) | ED50 | ED50 of 100 µg/kg p.o., duration of action of 15 hours. |
| Loratadine | Histamine-induced bronchospasm (guinea pig) | ED50 | Less potent than ebastine and cetirizine, duration of action of 19 hours. |
| Cetirizine | Wheal and flare suppression (human) | Inhibition (%) | Superior to epinastine, ebastine, fexofenadine, and loratadine in inhibiting wheal and flare. |
Visualizing the Science: Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Histamine H1 Receptor Signaling Pathway.
References
- 1. EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
- 2. WO2016107848A1 - New benzimidazole derivatives as antihistamine agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H1 receptor occupancy and pharmacodynamics of second generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential histamine H2-receptor antagonists. 2. N-alpha-Guanylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and SAR studies of benzimidazole derivatives as H1-antihistamine agents | CoLab [colab.ws]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine for Drug Discovery and Development
Introduction: The Significance of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine in Medicinal Chemistry
The benzimidazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, this compound stands out as a critical building block and a pharmacophore in its own right. Its presence in various therapeutic agents highlights its importance in the modulation of diverse biological targets. The development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is paramount for researchers in drug discovery and pharmaceutical development. This guide provides a comparative analysis of prominent synthetic pathways to this compound, offering in-depth technical insights and experimental protocols to inform strategic decision-making in the laboratory.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthetic pathway is a multi-faceted decision that extends beyond mere chemical yield. It requires a holistic evaluation of factors including reaction efficiency, scalability, cost of reagents, safety, and environmental impact. The following workflow illustrates a logical approach to selecting the most suitable synthetic route for this compound.
Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for this compound.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound primarily revolves around the condensation of 4-methyl-1,2-phenylenediamine with a suitable three-carbon synthon, typically β-alanine or its derivatives. This section will delve into two prominent methodologies: the classical Phillips-Ladenburg condensation and a modern microwave-assisted approach.
Pathway 1: The Phillips-Ladenburg Condensation - A Time-Tested Approach
The Phillips-Ladenburg condensation is a cornerstone of benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1] This method is valued for its simplicity and the use of readily available starting materials.
Reaction Scheme:
Caption: General scheme for the Phillips-Ladenburg condensation to form this compound.
Mechanistic Insights:
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration, yields the benzimidazole ring. The acidic catalyst is crucial for activating the carboxylic acid and facilitating the dehydration step. Polyphosphoric acid (PPA) is often employed as both a catalyst and a dehydrating agent, driving the reaction to completion.[2]
Detailed Experimental Protocol:
-
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)
-
β-Alanine (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the diamine)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine and β-alanine.
-
Carefully add polyphosphoric acid to the flask. The mixture will become viscous.
-
Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This should be done in a fume hood due to vigorous gas evolution.
-
The crude product will precipitate out of the solution. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | Harsh reaction conditions (high temperature, strong acid). |
| Relatively straightforward procedure. | Long reaction times. |
| Generally provides good yields for simple substrates. | The viscous nature of PPA can make stirring and work-up challenging. |
| Well-established and reliable method. | Potential for side reactions and charring at high temperatures. |
Pathway 2: Microwave-Assisted Synthesis - A Modern and Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][4][5]
Reaction Scheme:
Caption: General scheme for the microwave-assisted synthesis of this compound.
Mechanistic Rationale:
The underlying mechanism is similar to the Phillips-Ladenburg condensation. However, microwave irradiation directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[6] This can often overcome the activation energy barrier more effectively than conventional heating, resulting in faster and more efficient cyclization and dehydration. The use of a catalyst like p-toluenesulfonic acid (p-TSA) can further enhance the reaction rate under microwave conditions.[7]
Detailed Experimental Protocol:
-
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)
-
β-Alanine (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.1 eq) or 4M Hydrochloric acid (catalytic amount)
-
Ethanol or another suitable microwave-transparent solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methyl-1,2-phenylenediamine, β-alanine, and the catalyst (p-TSA or HCl).
-
Add a suitable solvent such as ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes). The reaction progress can be monitored by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Significantly reduced reaction times (minutes vs. hours). | Requires specialized microwave reactor equipment. |
| Often leads to higher yields and cleaner reaction profiles. | Initial optimization of reaction conditions (power, temperature, time) may be required. |
| Milder reaction conditions can be employed. | Potential for pressure buildup in the sealed vessel. |
| Amenable to high-throughput synthesis and library generation. |
Quantitative Data Summary
The following table provides a comparative summary of the key performance indicators for the two synthetic pathways discussed. The data presented are representative values based on literature precedents for similar benzimidazole syntheses and should be considered as a general guide.[2][3][7][8]
| Parameter | Pathway 1: Phillips-Ladenburg Condensation | Pathway 2: Microwave-Assisted Synthesis |
| Typical Yield | 60-80% | 75-95% |
| Reaction Time | 4-6 hours | 10-30 minutes |
| Reaction Temperature | 150-180°C | 120-150°C |
| Catalyst | Strong acid (e.g., PPA, HCl) | Acid catalyst (e.g., p-TSA, HCl) |
| Work-up Complexity | More complex due to viscous PPA | Simpler |
| Scalability | Can be challenging due to heat transfer and viscosity | More readily scalable with appropriate equipment |
| Environmental Impact | Higher due to strong acids and longer heating times | Lower due to reduced energy consumption and potentially milder reagents |
Conclusion and Future Perspectives
Both the Phillips-Ladenburg condensation and microwave-assisted synthesis represent viable pathways for the preparation of this compound. The choice between these methods will largely depend on the specific needs and resources of the research laboratory.
-
The Phillips-Ladenburg condensation remains a reliable and cost-effective method, particularly for smaller-scale syntheses where specialized equipment is not available. Its long history has resulted in a wealth of knowledge regarding its application.
-
Microwave-assisted synthesis offers significant advantages in terms of speed, efficiency, and often, product purity. For laboratories focused on rapid lead optimization, library synthesis, and process development, the initial investment in microwave technology is often justified by the substantial increase in productivity.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of heterogeneous catalysts that can be easily recovered and reused.[9] Furthermore, the exploration of one-pot, multi-component reactions could offer even more streamlined and atom-economical routes to this important class of compounds.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. sciforum.net [sciforum.net]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. banglajol.info [banglajol.info]
- 8. impactfactor.org [impactfactor.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Digital and the Bench: A Guide to Correlating In Silico Predictions with Experimental Results for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The journey of a novel chemical entity from concept to clinic is fraught with attrition, often due to unforeseen adverse effects or suboptimal pharmacokinetic profiles. Benzimidazole scaffolds, such as 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, are of significant interest due to their versatile biological activities. However, their successful development hinges on early and accurate safety and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
This guide provides a comprehensive framework for leveraging computational (in silico) tools to predict key toxicological liabilities of this compound and validating these predictions through rigorous in vitro experimental assays. By intertwining predictive modeling with benchtop validation, we can build a robust, data-driven profile of a candidate molecule, enabling more informed and resource-efficient decision-making in drug development programs.
Part I: The Predictive Blueprint - In Silico Profiling
The initial step in de-risking a new chemical entity is to build a computational hypothesis of its potential liabilities. In silico tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and pharmacophore-based approaches to predict a compound's biological effects based on its chemical structure. This process is rapid, cost-effective, and requires no physical compound.
For this compound, we will focus on three critical, often implicated, areas of drug attrition: general cytotoxicity, cardiotoxicity (via hERG channel inhibition), and metabolic drug-drug interactions (via Cytochrome P450 inhibition).
Methodology Rationale: We select a suite of well-regarded predictive tools that offer transparency in their modeling approach. For this hypothetical study, we utilize the ProTox 3.0 webserver for general and organ toxicity predictions due to its comprehensive endpoint coverage and basis in a large dataset of chemical structures. For ADME properties, particularly CYP450 inhibition, various platforms like ADMET Predictor or free tools like SwissADME provide reliable predictions based on machine learning models trained on extensive experimental data.
Hypothetical In Silico Predictions for this compound
The following data is presented for illustrative purposes to guide the experimental validation strategy.
| Parameter | Prediction Tool | Predicted Outcome | Confidence Score | Implication |
| Oral Toxicity (LD50) | ProTox 3.0 | Class 4 (300-2000 mg/kg) | 78% | Moderate acute toxicity potential. |
| Hepatotoxicity | ProTox 3.0 | Probable (0.65) | 72% | Potential for liver toxicity. |
| Cytotoxicity | ProTox 3.0 | Active (0.59) | 68% | Potential to be toxic to cells. |
| hERG Inhibition | Pred-hERG / QSAR Models | Probable Inhibitor | High | Critical Risk: Potential for cardiotoxicity. |
| CYP1A2 Inhibition | SwissADME / CYPlebrity | No | - | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 Inhibition | SwissADME / CYPlebrity | Yes | - | Potential DDI with drugs like warfarin, NSAIDs. |
| CYP2C19 Inhibition | SwissADME / CYPlebrity | No | - | Low risk of interaction with CYP2C19 substrates. |
| CYP2D6 Inhibition | SwissADME / CYPlebrity | Yes | - | Potential DDI with antidepressants, beta-blockers. |
| CYP3A4 Inhibition | SwissADME / CYPlebrity | Yes | - | High Risk: Potential DDI with >50% of marketed drugs. |
This predictive profile immediately raises several flags: a critical risk of hERG blockade and a high probability of inhibiting key metabolic enzymes (CYP2D6, CYP2C9, and CYP3A4). The general cytotoxicity prediction also warrants experimental confirmation.
Part II: The Ground Truth - Experimental Validation
With a clear set of computational hypotheses, we can design a targeted, efficient experimental plan. The goal is not merely to confirm or deny the predictions but to generate quantitative data (e.g., IC50 or EC50 values) that contextualize the risk.
Workflow for Integrated In Silico and In Vitro Assessment
Caption: Workflow from computational prediction to experimental validation and decision-making.
Protocol 1: General Cytotoxicity Assessment
Rationale: The in silico prediction of cytotoxicity requires confirmation. We employ two distinct assays to differentiate between metabolic disruption and loss of membrane integrity. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membranes.
Experimental Protocol: MTT & LDH Assays
-
Cell Culture: Plate HepG2 cells (a human liver carcinoma cell line, relevant to the hepatotoxicity prediction) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours.
-
LDH Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm. A positive control for maximum LDH release (lysed cells) is required for data normalization.
-
-
MTT Assay:
-
To the original cell plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Protocol 2: Cardiotoxicity Assessment (hERG Inhibition)
Rationale: The prediction of hERG inhibition is a critical safety flag. Drug-induced blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. The gold-standard method for quantifying this interaction is the whole-cell patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, gently detach a suspension of single cells for recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette.
-
Maintain a holding potential of -80 mV.
-
Apply a specific voltage-step protocol to elicit the characteristic hERG tail current (e.g., depolarize to +40 mV, then repolarize to -50 mV to measure the tail current).
-
-
Compound Application:
-
Record a stable baseline current in the extracellular solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM).
-
Record the current at each concentration until a steady-state block is achieved. A known hERG blocker (e.g., E-4031) should be used as a positive control.
-
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 3: Metabolic Interaction Assessment (CYP450 Inhibition)
Rationale: The in silico models predicted inhibition of several key CYP450 isoforms, which are responsible for the metabolism of a vast number of drugs. Inhibition can lead to dangerous drug-drug interactions (DDIs). A high-throughput fluorometric assay provides a rapid and cost-effective method to screen for inhibition across a panel of the most important isoforms.
Experimental Protocol: Fluorometric CYP450 Inhibition Assay
-
System Preparation: Use human liver microsomes (HLMs) as the enzyme source, as they contain a full complement of CYP enzymes.
-
Reaction Mixture: In a 96-well plate, combine HLMs, a NADPH-regenerating system, and a specific fluorogenic probe substrate for each CYP isoform being tested (e.g., for CYP3A4, CYP2D6, CYP2C9).
-
Inhibition: Add this compound at various concentrations (e.g., 0.1 to 50 µM). Include a no-inhibitor control and a known potent inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).
-
Initiation and Incubation: Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the fluorescent signal on a plate reader. The signal is proportional to the amount of metabolized substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value for each inhibited isoform by fitting the data to a concentration-response curve.
Part III: Correlation and Data-Driven Decisions
The final step is to synthesize the predictive and experimental data into a cohesive risk assessment. Discrepancies are as informative as correlations, as they can reveal the limitations of the computational models and highlight specific structural motifs responsible for an effect.
Comparative Analysis: Predicted vs. Experimental Outcomes
| Parameter | In Silico Prediction | Experimental Assay | Hypothetical Experimental Result | Correlation & Actionable Insight |
| Cytotoxicity | Active | MTT / LDH | MTT EC50: 15 µMLDH EC50: >100 µM | Good Correlation. The data suggests the compound is metabolically toxic at moderate concentrations but does not cause significant membrane rupture. This points towards a mitochondrial liability rather than necrotic cell death. |
| hERG Inhibition | Probable Inhibitor | Whole-Cell Patch Clamp | IC50: 0.8 µM | Strong Correlation. The potent, sub-micromolar IC50 confirms the in silico prediction. This is a major liability . The therapeutic window would need to be very large to mitigate this risk. |
| CYP2C9 Inhibition | Inhibitor | Fluorometric Assay | IC50: 8 µM | Good Correlation. The prediction is confirmed. This poses a moderate DDI risk that must be considered. |
| CYP2D6 Inhibition | Inhibitor | Fluorometric Assay | IC50: 25 µM | Good Correlation. The compound is a weak inhibitor. The DDI risk is lower but still present. |
| CYP3A4 Inhibition | Inhibitor | Fluorometric Assay | IC50: 1.2 µM | Strong Correlation. The potent inhibition of the primary drug-metabolizing enzyme is a major liability , predicting significant DDIs. |
Visualizing the Decision Framework
Caption: Decision-making based on integrated risk assessment.
Conclusion
For this compound, this integrated analysis reveals a high-risk profile. The strong correlation between potent hERG and CYP3A4 inhibition predicted in silico and confirmed in vitro provides a clear, data-driven rationale to either terminate the compound's development or initiate a focused medicinal chemistry effort to mitigate these liabilities. This guide demonstrates that the true power of predictive modeling is not in replacing experimental work, but in focusing it. By establishing a robust dialogue between the digital and the bench, we can navigate the complexities of drug discovery with greater precision, confidence, and efficiency.
Safety Operating Guide
Navigating the Disposal of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine.
Part 1: Hazard Profile and Essential Safety Precautions
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. This inherent bioactivity necessitates that they be handled with care. Based on data from analogous compounds, this compound should be treated as a potentially hazardous substance.
Inferred Hazard Profile:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Irritation: May cause significant skin and eye irritation.[3][4][5] Some related compounds may also cause respiratory irritation.[3][4]
Given these potential hazards, strict adherence to safety protocols is non-negotiable.
Immediate Safety Protocols:
-
Engineering Controls: All handling of this compound, including weighing, dissolution, and aliquoting, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical safety goggles, appropriate chemical-resistant gloves (nitrile gloves are a common baseline, but always consult a glove compatibility chart for the specific solvent in use), and a fully-buttoned laboratory coat.[2][6]
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[6] Wash hands thoroughly after handling, even if gloves were worn.[3]
| Potential Hazard | Recommended Precaution | Authoritative Source |
| Skin Irritation | Wear compatible chemical-resistant gloves. | AK Scientific, Inc. SDS[3] |
| Eye Irritation | Wear chemical safety goggles or a face shield. | AK Scientific, Inc. SDS[3] |
| Respiratory Irritation | Handle in a chemical fume hood or well-ventilated area. | AK Scientific, Inc. SDS[3] |
| Ingestion | Do not eat, drink, or smoke in the laboratory. | OSHA[6] |
Part 2: Spill Management and Emergency Response
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: Prevent the further spread of the material. Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container.[3] Avoid generating dust.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Properly Label and Dispose of Waste: Label the waste container clearly as "Hazardous Waste" with the full chemical name and any known hazard information. Dispose of the waste according to your institution's hazardous waste procedures.
Part 3: Proper Disposal Procedures
The disposal of this compound must be managed in accordance with local, state, and federal regulations.[7] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[8][9][10]
Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Unused or expired this compound, as well as concentrated solutions, must be collected as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]
-
Contaminated Materials: All materials that have come into direct contact with the compound, including pipette tips, gloves, absorbent pads, and empty containers, should be considered hazardous waste and collected in a designated, clearly labeled, and sealed container.
-
Dilute Aqueous Solutions: Do not dispose of even dilute solutions down the drain.[3][7] Collect all aqueous waste containing this compound for proper hazardous waste disposal.
Waste Container Management:
-
Compatibility: Use only chemically compatible and leak-proof containers for waste collection.
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[12][13] Keep containers closed when not in use.[6]
Disposal Decision Workflow
Caption: A workflow diagram for the proper disposal of this compound.
Part 4: Regulatory Context and Best Practices
Adherence to federal and local regulations is not just a legal requirement but a cornerstone of responsible scientific practice.
-
OSHA's Hazard Communication Standard (HCS): This standard mandates that employers inform and train employees about the chemical hazards in their workplace.[11][14] This includes providing access to SDS (when available) and training on safe handling and emergency procedures.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[8] Generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[10]
Best Practices for a Culture of Safety:
-
Proactive Information Seeking: For novel or less-common compounds, always attempt to find an SDS. If one is not available, consult resources for structurally similar compounds to infer potential hazards.
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of generation.
-
Continuous Training: Regularly review and update your knowledge of chemical safety and waste disposal procedures.[12]
By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure the protection of our ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
A Researcher's Guide to Safely Handling 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Navigating the complexities of drug discovery and development requires not only scientific ingenuity but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a member of the benzimidazole class of compounds. While comprehensive toxicological data for this specific molecule may not be fully established, its structural similarity to other benzimidazoles warrants a cautious and informed approach. This document synthesizes established safety protocols for related compounds to provide a robust framework for its handling and disposal.
Hazard Identification and Risk Assessment: What You Need to Know
Based on safety data for structurally related benzimidazole compounds, this compound should be handled as a substance that is potentially hazardous upon ingestion, inhalation, or skin contact. Analogous compounds are known to cause skin irritation, serious eye irritation or damage, and respiratory tract irritation.[1][2][3][4][5] Therefore, a thorough risk assessment is the critical first step before any laboratory work commences.[6][7]
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Direct contact can cause significant and potentially lasting damage to the eyes.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][5]
It is crucial to treat all new or not fully characterized substances as potentially hazardous.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for mitigating exposure risks.[7][8] The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | N95 respirator (if not in a fume hood) |
| Preparing Solutions | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Full-length lab coat | Work in a chemical fume hood |
| Running Reactions/Work-up | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Full-length lab coat | Work in a chemical fume hood |
| Handling Waste | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | As needed based on waste form |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9][10] For procedures with a higher risk of splashing, such as transferring solutions or working with reactions under pressure, a full-face shield should be worn in addition to goggles.[9]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling benzimidazole derivatives.[11][12] Always inspect gloves for tears or punctures before use.[9] It is critical to practice proper glove removal techniques to avoid contaminating your skin.[6] Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or keyboards.[9]
-
Body Protection : A full-length laboratory coat, buttoned completely, is required to protect your skin and personal clothing from potential splashes.[6][7]
-
Respiratory Protection : All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10][12] If a fume hood is not available for a specific, low-energy procedure like weighing, a NIOSH-approved N95 respirator or equivalent should be used.[10][13]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Procedures
-
Preparation : Before you begin, ensure that your work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[10] Have a spill kit readily accessible.
-
Weighing and Transferring Solids :
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a flask, use a powder funnel to prevent spills.
-
-
Preparing Solutions :
-
Always add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container capped or covered as much as possible to prevent the release of vapors.
-
-
Running Reactions :
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert colleagues in the immediate area.
-
Evacuate the area if the spill is large or if you feel unwell.
-
If you are trained and it is safe to do so , contain and clean up the spill.
-
For solid spills, gently cover with an absorbent material and then sweep into a designated waste container.[13] Avoid raising dust.
-
For liquid spills, absorb with a non-reactive material like vermiculite or sand and place it in a sealed container for disposal.
-
-
Decontaminate the area thoroughly.
-
Report the incident to your laboratory supervisor.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing papers, and paper towels should be collected in a clearly labeled, sealed plastic bag and placed in the solid hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, properly labeled, and sealed hazardous waste container.[2][3] Do not pour any waste down the drain.[7][13]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Workflow and Decision Making
The following diagram outlines the critical decision points for ensuring safety when working with this compound.
Caption: Decision workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
